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Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Physicochemical Profiling and Experimental Characterization of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine: A Technical Whitepaper Executive Summary & Structural Causality As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Experimental Characterization of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine: A Technical Whitepaper

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the characterization of novel chemical entities not just by measuring their properties, but by understanding the structural causality that drives their behavior in solution. The compound 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (also known as 1-(4-isopropylthiazol-2-yl)cyclobutan-1-amine) is a highly functionalized building block that merges three distinct pharmacophoric elements: a cyclobutane ring, a primary amine, and a 4-isopropyl-substituted 1,3-thiazole core.

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity, enhance metabolic stability, and dictate target binding through specific π-π or dipole interactions[1]. Concurrently, cyclobutane rings are increasingly incorporated into drug design to impart structural rigidity, restrict conformational freedom, and improve overall pharmacokinetic profiles[2]. The physicochemical behavior of this molecule is a direct consequence of the electronic cross-talk between these moieties. Specifically, the electron-withdrawing nature of the thiazole ring exerts a strong inductive effect on the adjacent cyclobutylamine, fundamentally altering its ionization profile compared to isolated aliphatic amines.

Predicted Physicochemical Properties

Before initiating bench-level characterization, it is critical to establish a theoretical baseline. This allows us to design our experimental parameters (e.g., titrant concentrations, cosolvent ratios, and buffer pH) with precision.

PropertyPredicted ValueCausality / Structural Driver
Molecular Weight 196.31 g/mol Formula: C₁₀H₁₆N₂S.
cLogP 1.8 – 2.2Driven by the lipophilic isopropyl and cyclobutane groups, but heavily offset by the polar primary amine.
pKa (Amine) ~ 8.0 – 8.5Lowered from standard aliphatic amines (~10.4) due to the electron-withdrawing sp² carbon of the adjacent thiazole ring.
pKa (Thiazole) ~ 2.5Weakly basic nitrogen in the heteroaromatic system; protonated only at highly acidic gastric pH.
Polar Surface Area 67.2 ŲOptimal for membrane permeability; contributed by the primary amine and thiazole nitrogen.
H-Bond Donors / Acceptors 1 / 2One primary amine (-NH₂) acts as a donor; both the amine and thiazole nitrogens act as acceptors.

Self-Validating Experimental Workflows

Theoretical predictions must be empirically validated through rigorous, self-validating analytical systems. Below are the definitive methodologies required to profile this compound.

Protocol 1: Potentiometric Determination of pKa and LogD

Potentiometric titration using an automated apparatus (e.g., SiriusT3) is the gold standard for determining the pKa and solubility-pH profiles of ionizable active agents[3]. Because this compound possesses moderate lipophilicity, aqueous titration alone may result in precipitation of the neutral free-base species, leading to artifactual data.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation Step): Perform a "blank" titration using the four-plus parameter technique in 0.15 M KCl. This ensures the glass electrode responds accurately to hydrogen ion activity without interference from the analyte.

  • Cosolvent Titration: Weigh 1–2 mg of the compound into the titration vial. Dissolve in varying ratios of methanol/water (e.g., 30%, 40%, and 50% MeOH) adjusted to a constant ionic strength of 0.15 M KCl.

  • Acid-Base Titration: Pre-acidify the solution to pH 2.0 using 0.5 M HCl to fully protonate both the amine and thiazole nitrogens. Titrate with 0.5 M KOH up to pH 11.0 under an argon atmosphere to prevent CO₂ absorption.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the respective cosolvent mixtures.

    • Causality: Extrapolating this linear relationship to 0% cosolvent provides the true aqueous pKa. If the plot is non-linear, it indicates compound aggregation or micelle formation, invalidating the run.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility assays often overestimate solubility due to the formation of supersaturated states. The shake-flask method remains the most critical and reliable technique for thermodynamic solubility and lipophilicity evaluation[4].

Step-by-Step Methodology:

  • Isothermal Equilibration: Add an excess amount of the solid compound (e.g., 10 mg) to 2.0 mL of phosphate buffer (pH 7.4) in a sealed glass vial.

    • Causality: The pH is chosen to mimic physiological blood plasma. At pH 7.4, the compound will exist as a mixture of ionized and neutral species (based on an amine pKa of ~8.0).

  • Agitation: Place the vial in an orbital shaker at 37°C and 200 RPM for 48 hours.

    • Causality: 48 hours provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system reaches true thermodynamic equilibrium.

  • Phase Separation (Self-Validation Step): Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Centrifugation prior to filtration prevents colloidal aggregates from passing through the filter and artificially inflating the quantified solubility limit.

  • Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV against a validated standard curve.

  • Solid-State Verification (Critical): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the compound forms a hydrate or disproportionates into a different polymorph in the buffer, the solubility measured corresponds to the new phase, not the parent compound. XRPD confirms phase purity, validating the entire assay.

Analytical Workflow Visualization

To ensure seamless execution across analytical teams, the logical relationship between these characterization steps is mapped below.

G A Target Compound: 1-(4-isopropylthiazol-2-yl) cyclobutan-1-amine B Thermodynamic Solubility (Shake-Flask Method) A->B C Potentiometric Titration (pKa & LogD via SiriusT3) A->C D HPLC-UV/MS Quantification B->D E Data Synthesis & BCS Classification C->E D->E

Physicochemical characterization workflow for thiazole-cyclobutanamine derivatives.

References

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: Molecules (MDPI), 2022. URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Source: Open Medicinal Chemistry Journal (PMC), 2008. URL: [Link]

  • Title: Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. Source: European Journal of Pharmaceutics and Biopharmaceutics (PubMed), 2015. URL: [Link]

  • Title: Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation. Source: European Journal of Pharmaceutical Sciences (PubMed), 2015. URL: [Link]

Sources

Exploratory

Mechanism of action studies for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine The novel chemical entity, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

The novel chemical entity, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, represents a compelling candidate for drug discovery, integrating two pharmacologically significant scaffolds: a substituted thiazole ring and a cyclobutanamine moiety. Thiazole derivatives are known for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The cyclobutane ring offers a unique three-dimensional structure that can improve metabolic stability and serve as a versatile scaffold to orient pharmacophores for optimal target interaction.[4][5] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of this compound, designed for researchers and scientists in drug development. The proposed workflow is a multi-tiered approach, beginning with broad phenotypic screening and culminating in specific target identification and pathway analysis.

PART 1: Initial Assessment and Hypothesis Generation

Given the absence of pre-existing biological data for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, our investigation commences with a hypothesis-driven approach derived from the known activities of its constituent chemical motifs.

Structural Rationale for Investigation
  • The Thiazole Core: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, and it is a core structure in numerous biologically active compounds, including FDA-approved drugs.[3] Its derivatives have demonstrated a wide array of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

  • The Cyclobutanamine Moiety: Cyclobutane rings are increasingly utilized in medicinal chemistry to provide a rigid scaffold that can orient substituents in a precise three-dimensional arrangement, potentially enhancing binding affinity to biological targets.[4][5] The primary amine group is a key functional group for interactions with various biological targets and is a common feature in many bioactive molecules.[6][7]

Initial High-Throughput Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify potential therapeutic areas. This approach allows for an unbiased assessment of the compound's biological effects.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colorectal) will be used to assess anticancer potential.[8][9] Additionally, a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be used for antimicrobial screening.[10]

  • Assay Principle: Cell viability will be assessed using a resazurin-based assay, which measures metabolic activity.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure fluorescence (Ex/Em ~560/590 nm) to determine cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Parameter Description
Cell LinesA549, MCF-7, HCT116, S. aureus, E. coli, C. albicans
Compound Concentration0.1 µM - 100 µM
Incubation Time48-72 hours
ReadoutFluorescence (Resazurin Assay)
EndpointIC50 (Half-maximal Inhibitory Concentration)

PART 2: Target Identification and Validation

Once a primary biological activity is confirmed (e.g., anticancer), the next crucial step is to identify the specific molecular target(s).

Affinity-Based Target Identification

Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify binding partners of a small molecule.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of the compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a cell lysate from a sensitive cell line (e.g., HCT116 if anticancer activity is observed).

  • Affinity Pull-down:

    • Incubate the immobilized compound with the cell lysate to allow for binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Target Validation

Once putative targets are identified, it is essential to validate that they are responsible for the observed biological effects.

Experimental Protocol: Target Knockdown using siRNA

  • siRNA Transfection: Transfect the target cells with siRNAs specific to the identified protein target(s). A non-targeting siRNA should be used as a negative control.

  • Knockdown Confirmation: After 48-72 hours, confirm target protein knockdown by Western blotting.

  • Phenotypic Assay: Treat the siRNA-transfected cells with the compound and perform the same phenotypic assay as in the initial screen (e.g., cell viability).

  • Data Analysis: A significant reduction in the compound's potency in the knockdown cells compared to the control cells would validate the target.

PART 3: Pathway Elucidation and Mechanistic Studies

With a validated target, the focus shifts to understanding how the compound's interaction with its target affects downstream signaling pathways.

Analysis of Downstream Signaling Pathways

If the target is a known component of a signaling pathway (e.g., a kinase in the MEK/ERK pathway), we can investigate the modulation of this pathway.[11]

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat the sensitive cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and total levels of the signaling proteins.

Workflow for Mechanism of Action Studies

MOA_Workflow cluster_0 Phase 1: Screening & Hypothesis cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Elucidation cluster_3 Phase 4: In Vivo Confirmation A Phenotypic Screening (e.g., Cell Viability Assay) B Identify 'Hit' Phenotype (e.g., Anticancer Activity) A->B IC50 Determination C Affinity Chromatography- Mass Spectrometry B->C D Identify Putative Protein Targets C->D Protein Pull-down E Target Validation (siRNA/CRISPR) D->E Candidate Selection F Validated Molecular Target E->F Confirm Phenotypic Link G Pathway Analysis (e.g., Western Blot) F->G H Transcriptomics (RNA-seq) F->H I Elucidate Downstream Signaling Cascade G->I H->I J Animal Model Studies (e.g., Xenograft) I->J K Confirm MoA & Efficacy J->K

Caption: A multi-phase workflow for elucidating the mechanism of action.

PART 4: In Vivo Studies

The final step is to confirm the mechanism of action and evaluate the efficacy of the compound in a relevant animal model.

Experimental Protocol: Xenograft Mouse Model for Anticancer Activity

  • Model Establishment: Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

  • Compound Administration: Once tumors are established, treat the mice with the compound (e.g., via oral gavage or intraperitoneal injection) at various doses. A vehicle control group is essential.

  • Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic Studies: Collect tumor samples at different time points after the final dose to assess target engagement and pathway modulation in vivo using techniques like Western blotting or immunohistochemistry.

Quantitative Data Summary for In Vivo Studies

Group Dose (mg/kg) Mean Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control00
Compound (Low Dose)10
Compound (High Dose)50
Positive Control

Conclusion

This in-depth technical guide outlines a systematic and robust approach to elucidating the mechanism of action for the novel compound 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. By leveraging the known pharmacological potential of its thiazole and cyclobutanamine components, this workflow provides a clear path from initial phenotypic screening to in vivo validation. The successful execution of these studies will be critical in determining the therapeutic potential of this promising molecule.

References

  • Amin, A., et al. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current Bioactive Compounds, 18(9), 77-89.
  • BenchChem (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.
  • FABAD Journal of Pharmaceutical Sciences (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • PubMed (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments.
  • Bentham Science (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.
  • ScienceScholar (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
  • PMC (2020). Cyclobutanes in Small‐Molecule Drug Candidates.
  • PMC (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • ScholarWorks (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • MySkinRecipes. Cyclobutylamine.
  • PubMed (2007). Synthesis and antimicrobial activity of 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives.
  • PMC (2020). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
  • RSC Publishing (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
  • MDPI (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer.

Sources

Foundational

In Vitro Pharmacological Profiling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine: A Novel Thiazolyl-Cyclobutylamine Lead Scaffold

Executive Summary The compound 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine represents a highly optimized, fragment-like lead scaffold designed for Central Nervous System (CNS) targets, particularly aminergic G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine represents a highly optimized, fragment-like lead scaffold designed for Central Nervous System (CNS) targets, particularly aminergic G-protein coupled receptors (GPCRs). Transitioning this structural motif from a raw chemical hit to a validated preclinical lead requires a rigorous, self-validating cascade of in vitro assays.

This technical guide outlines the definitive pharmacological profiling strategy for this scaffold, detailing the causality behind experimental choices, step-by-step methodologies, and the integration of primary pharmacodynamics with predictive ADME/Tox models.

Physicochemical & Structural Rationale

Before deploying in vitro resources, it is critical to understand the mechanistic rationale behind the scaffold's architecture:

  • Cyclobutylamine Moiety: The primary amine provides a critical basic center (pKa ~9.5) necessary for anchoring to conserved aspartate residues (e.g., Asp3.32) within aminergic GPCR orthosteric pockets. The cyclobutane ring conformationally restricts the amine, minimizing the entropic penalty upon binding compared to acyclic aliphatic chains.

  • 4-Isopropylthiazole Core: The heteroaromatic thiazole ring serves as a metabolically stable spacer, avoiding the reactive quinone-imine toxicophores often associated with electron-rich phenyl or furan rings. The isopropyl (propan-2-yl) substituent provides a defined lipophilic vector to occupy adjacent hydrophobic sub-pockets, driving binding enthalpy.

Primary Pharmacodynamics: Target Engagement & Efficacy

To validate the scaffold, we utilize the Histamine H3 Receptor (H3R)—a classic Gi/o-coupled CNS target—as our model system.

Target Engagement: Radioligand Binding Assay

Causality: Functional assays alone cannot distinguish between low target affinity and poor receptor coupling. Radioligand binding establishes the absolute thermodynamic affinity ( Ki​ ) of the cyclobutylamine scaffold independent of downstream signaling. Protocol:

  • Harvest HEK293 cells stably expressing human H3R and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubate cell membranes (20 µg protein/well) with 1 nM [ 3 H]-N- α -methylhistamine (radioligand) and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Define non-specific binding using 10 µM thioperamide.

  • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI), followed by liquid scintillation counting.

Functional Efficacy: TR-FRET cAMP Assay

Causality: Because H3R is a Gi-coupled receptor, agonism inhibits adenylyl cyclase, lowering cAMP. To test our compound as an antagonist/inverse agonist, we measure its ability to reverse agonist-induced cAMP suppression. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-delayed measurement effectively eliminates interference from autofluorescence and light scattering, offering a homogeneous, no-wash protocol ideal for High-Throughput Screening[1, 2].

Protocol:

  • Cell Seeding: Seed H3R-expressing cells in a 384-well white microplate.

  • Stimulation: Co-incubate cells with an EC 80​ concentration of an H3R agonist (to suppress cAMP), 10 µM Forskolin (to stimulate baseline adenylyl cyclase), and the test compound for 30 minutes.

  • Lysis & Detection: Add lysis buffer containing a Europium (Eu)-labeled cAMP tracer (Donor) and an anti-cAMP monoclonal antibody conjugated to a far-red acceptor fluorophore (e.g., ULight or d2) [2].

  • Incubation: Incubate for 1 hour at room temperature.

  • Measurement: Irradiate at 320/340 nm and read emission at 615 nm (Donor) and 665 nm (Acceptor) using a multimode plate reader. Calculate the TR-FRET ratio (665/615).

TR_FRET_Assay Ligand Thiazolyl-Cyclobutylamine (Antagonist) GPCR Gi-Coupled GPCR (Target) Ligand->GPCR Blocks Agonist AC Adenylyl Cyclase (Activated) GPCR->AC Relieves Gi Inhibition cAMP Intracellular cAMP (Elevated) AC->cAMP Synthesizes Antibody Anti-cAMP Ab (Acceptor Fluorophore) cAMP->Antibody Competes for Binding Signal Decreased TR-FRET (665 nm Emission) Antibody->Signal Loss of Proximity Tracer Eu-cAMP Tracer (Donor Fluorophore) Tracer->Antibody Displaced by native cAMP

Fig 1. Competitive TR-FRET cAMP assay principle for evaluating Gi-coupled GPCR antagonism.

In Vitro ADME & Safety Profiling

Blood-Brain Barrier Permeability: MDCK-MDR1 Assay

Causality: For CNS-targeted cyclobutylamines, achieving adequate free drug concentration in the brain is paramount. While Caco-2 cells are standard for intestinal absorption, the MDCK-MDR1 cell line—transfected with the human ABCB1 gene to overexpress P-glycoprotein (P-gp)—is the preferred surrogate for the Blood-Brain Barrier (BBB) [3]. This bidirectional transport assay evaluates both passive permeability and active efflux liability.

Protocol:

  • Monolayer Validation: Culture MDCK-MDR1 cells on semi-permeable Transwell inserts for 4-5 days. Prior to incubation, verify the integrity of the cell monolayer via Trans-Epithelial Electrical Resistance (TEER) measurement [4].

  • Dosing: Apply 0.5 µM of the test compound to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate for 120 minutes at 37°C.

  • Quantification: Sample both chambers and quantify compound levels via LC-MS/MS.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER 2.0 indicates active P-gp efflux [3].

Cardiac Safety: Automated hERG Patch-Clamp

Causality: Basic lipophilic amines are notorious for their propensity to become trapped within the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of the hERG current causes QT interval prolongation, resulting in potentially fatal ventricular tachyarrhythmia (Torsade de Pointes) [5]. Under the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm, automated patch-clamp electrophysiology is deployed early to de-risk this liability [6].

Protocol:

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel.

  • Configuration: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system (e.g., QPatch HTX). Ensure seal resistance is >100 M Ω [5, 7].

  • Voltage Protocol: Apply a depolarizing voltage step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).

  • Measurement: Calculate the percentage inhibition of the peak tail current relative to the vehicle control to determine the IC 50​ .

Quantitative Data Summary

The tables below summarize the target profile criteria required for the 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine scaffold to achieve "Lead" status.

Table 1: In Vitro Pharmacodynamic Profile

AssayParameterTarget ValueInterpretation
Radioligand Binding (Target) Ki​ (nM)< 20 nMHigh affinity target engagement
TR-FRET cAMP (Functional)IC 50​ (nM)< 50 nMPotent functional antagonism
Selectivity Panel (40 GPCRs)Off-target Ki​ > 10,000 nMExcellent selectivity window

Table 2: ADME & Safety Profile

AssayParameterTarget ValueInterpretation
MDCK-MDR1 Permeability Papp​ (A-B)> 15 x 10 −6 cm/sHigh passive BBB permeability
MDCK-MDR1 EffluxEfflux Ratio (ER)< 2.0Evades P-gp mediated efflux
hERG Patch-ClampIC 50​ (µM)> 30 µMLow risk of QT prolongation
Human Liver Microsomes Clint​ (µL/min/mg)< 20.0High metabolic stability

Profiling Cascade Workflow

Profiling_Cascade cluster_PD Primary Pharmacodynamics cluster_ADME ADME & Safety Profiling Start Compound Synthesis: Thiazolyl-Cyclobutylamine Binding Radioligand Binding (Target Affinity) Start->Binding Functional TR-FRET cAMP Assay (Functional Efficacy) Binding->Functional Affinity (Ki) < 20 nM MDCK MDCK-MDR1 Assay (BBB Permeability & Efflux) Functional->MDCK IC50 < 50 nM hERG Automated Patch-Clamp (Cardiac Safety) MDCK->hERG Efflux Ratio < 2.0 Decision Lead Optimization Go/No-Go Decision hERG->Decision hERG IC50 > 30 µM

Fig 2. Critical path workflow for the in vitro pharmacological profiling of the lead scaffold.

References

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from: [Link]

  • Evotec. MDCK-MDR1 Permeability Assay Protocol & Principles. Retrieved from: [Link]

  • Domainex. MDCK Permeability Assay: Standard Experimental Procedure. Retrieved from: [Link]

  • Evotec. hERG Safety: Automated Patch Clamp Electrophysiology. Retrieved from: [Link]

  • Drug Safety Testing Center (DSTC). Safety Pharmacology Assessment of Cardiac Ion Channels by Manual Patch Clamp With CiPA Protocols. Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). Early identification of hERG liability in drug discovery programs by automated patch clamp. PMC3964464. Retrieved from: [Link]

Exploratory

Preliminary Toxicity Screening of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine: A Technical Guide

Abstract The early-stage assessment of a compound's safety profile is a cornerstone of modern drug discovery, enabling a "fail early, fail fast" strategy that conserves resources and minimizes late-stage attrition. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The early-stage assessment of a compound's safety profile is a cornerstone of modern drug discovery, enabling a "fail early, fail fast" strategy that conserves resources and minimizes late-stage attrition. This technical guide provides a comprehensive, multi-tiered framework for the preliminary toxicity screening of the novel chemical entity, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. The proposed strategy integrates in silico predictive modeling with a suite of robust in vitro assays to systematically evaluate general cytotoxicity, genotoxicity, and potential organ-specific liabilities, specifically hepatotoxicity and cardiotoxicity. Detailed, step-by-step protocols for foundational assays, including the MTT assay for metabolic viability and the Ames test for mutagenicity, are provided. This guide is designed to offer researchers, scientists, and drug development professionals a scientifically rigorous and efficient roadmap for establishing a preliminary safety profile, thereby facilitating informed decision-making in the progression of new chemical entities.

Introduction: The Imperative of Early Toxicity Screening

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] The proactive identification of potential safety liabilities during the preclinical phase is not merely a regulatory requirement but a critical strategic component of drug development.[2] Early toxicity screening allows for the prioritization of compounds with the most favorable safety profiles, guides medicinal chemistry efforts to mitigate identified risks, and establishes a foundational dataset for more extensive regulatory toxicology studies.[1][2]

This guide outlines a logical, tiered approach to the initial toxicological evaluation of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, a compound with a novel structure for which no public toxicity data exists. The framework is grounded in internationally recognized principles and guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), to ensure scientific validity and regulatory relevance.[3][4] The core objective is to build a preliminary risk assessment by systematically investigating the compound's potential to induce cytotoxicity, genetic damage, and organ-specific toxicity.

Compound Profile and Initial Hazard Assessment

Compound: 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Structure:

Before embarking on experimental assays, an initial analysis of the chemical structure can reveal potential toxicological liabilities, often referred to as "structural alerts." The structure of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine contains a primary amine on a cyclobutane ring and a thiazole heterocycle. While not definitive predictors of toxicity, such moieties can sometimes be associated with metabolic activation to reactive intermediates or off-target interactions. This initial assessment underscores the necessity of the empirical testing outlined in the subsequent sections.

Tier 1: In Silico Toxicity Prediction

The first step in our screening cascade is the use of computational, or in silico, models to predict a spectrum of toxicological endpoints.[5][6] This approach is rapid, cost-effective, and provides a valuable theoretical framework to guide subsequent experimental work.[7][8]

3.1 Rationale and Causality

In silico tools leverage vast databases of existing toxicological data to build Quantitative Structure-Activity Relationship (QSAR) models.[6][9] By analyzing the NCE's structure, these models can predict its potential for mutagenicity, carcinogenicity, hepatotoxicity, and other adverse effects.[6][7] A positive prediction from an in silico model acts as a "flag," suggesting a specific endpoint that requires rigorous experimental verification.

3.2 Recommended Platforms

A variety of free and commercial platforms are available. For this initial screen, a combination of tools is recommended to increase the robustness of the predictions:

  • OECD QSAR Toolbox: A comprehensive, free software for predicting toxicological hazards.[9]

  • admetSAR / Lazar: Web-based servers that provide predictions for a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9]

3.3 Data Presentation

The results from the in silico analysis should be compiled into a summary table.

Table 1: Hypothetical In Silico Toxicity Predictions for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Toxicological EndpointPrediction (e.g., Lazar)Confidence ScoreStructural Alerts Identified
Ames MutagenicityNegative0.75None
Carcinogenicity (Rodent)Equivocal0.55Thiazole ring
Hepatotoxicity (DILI)Probable0.68Aromatic heterocycle
hERG InhibitionLow Probability0.82None

Tier 2: In Vitro General Cytotoxicity Assessment

The next tier moves from prediction to empirical measurement, assessing the compound's effect on cell viability. The MTT assay is a foundational, robust, and widely used colorimetric assay for this purpose.

4.1 Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[10] This assay provides a quantitative measure of cytotoxicity, allowing for the determination of an IC50 (half-maximal inhibitory concentration) value, a key metric of a compound's potency.

Caption: Mechanism of the MTT assay for cell viability.

4.2 Experimental Protocol: MTT Assay [10][11][12]

  • Cell Seeding: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

4.3 Data Presentation

Table 2: Example Cytotoxicity Data (IC50 in µM)

Cell Line24h Incubation48h Incubation72h Incubation
HEK293>10085.265.7
HeLa>10092.478.1

Tier 3: Genotoxicity Assessment

Genotoxicity assays are critical for assessing a compound's potential to damage genetic material, a key event in carcinogenesis.[1] The bacterial reverse mutation assay, or Ames test, is the gold standard for initial mutagenicity screening.[13][14]

5.1 Principle and Rationale

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[15] The test evaluates the ability of a chemical to cause mutations that revert the bacteria to a histidine-synthesizing state (his+), allowing them to grow on a histidine-free medium.[16] The number of revertant colonies is an indicator of the compound's mutagenic potential.[17] The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic only after metabolic processing.[13][16]

Ames_Test_Logic cluster_positive Mutagenic Result cluster_negative Non-Mutagenic Result Test_Compound Test Compound Plate Plate on Histidine-Free Medium Test_Compound->Plate Bacteria His- Salmonella (Cannot grow without Histidine) Bacteria->Plate S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Plate Optional Incubate Incubate 48-72h Plate->Incubate Reversion Back Mutation (His- to His+) Incubate->Reversion If Mutagenic No_Reversion No Mutation Incubate->No_Reversion If Not Mutagenic Colonies Visible Revertant Colonies Reversion->Colonies No_Colonies No/Few Spontaneous Colonies No_Reversion->No_Colonies

Caption: Logical workflow of the Ames test for mutagenicity.

5.2 Experimental Protocol: Ames Test (Plate Incorporation Method) [15]

  • Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98 and TA100) at 37°C.[16]

  • Preparation of Test Mixture: In a sterile tube, add:

    • 100 µL of bacterial culture.

    • 500 µL of phosphate buffer (for -S9 condition) or S9 mix (for +S9 condition).

    • 100 µL of the test compound at various concentrations.

  • Controls: Prepare a negative (vehicle) control and positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9).[15]

  • Top Agar Addition: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly.

  • Plating: Pour the mixture onto a minimal glucose agar plate and distribute evenly.[17]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible two-fold (or greater) increase over the negative control.

Tier 4: Organ-Specific Toxicity Screening

Following general cytotoxicity and genotoxicity assessments, the focus shifts to potential organ-specific liabilities. The liver and heart are common sites of drug-induced toxicity, making hepatotoxicity and cardiotoxicity essential early screening endpoints.[18][19]

6.1 Hepatotoxicity: HepG2 Cell Viability Assay

  • Rationale: The liver is the primary site of drug metabolism, making it susceptible to toxicity from reactive metabolites.[20] The human hepatoma cell line HepG2 is a widely used and accepted in vitro model for predicting drug-induced liver injury (DILI) because it retains many liver-specific metabolic functions.[21][22][23]

  • Methodology: The experimental protocol is analogous to the general cytotoxicity MTT assay described in Section 4.2, but specifically utilizes the HepG2 cell line.[18] A significant decrease in HepG2 viability at lower concentrations compared to non-hepatic cell lines (e.g., HEK293) would suggest a potential for specific hepatotoxicity.

6.2 Cardiotoxicity: hERG Channel Inhibition Assay

  • Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[24][25] Therefore, assessing a compound's activity at the hERG channel is a critical component of early safety pharmacology, as recommended by ICH S7B guidelines.[26]

  • Methodology: The hERG assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[24][27] This technique directly measures the flow of potassium ions through the channel in the presence of the test compound, allowing for the determination of an IC50 value for channel inhibition.[24]

6.3 Data Presentation

Table 3: Example Organ-Specific Toxicity Data (IC50 in µM)

AssayCell Line / SystemResult (IC50 µM)Interpretation
HepatotoxicityHepG245.3Moderate hepatotoxic potential indicated.
CardiotoxicityhERG Patch Clamp> 50Low risk of hERG-mediated cardiotoxicity.

Data Synthesis and Integrated Risk Assessment

The culmination of this preliminary screening is an integrated assessment of the compound's toxicological profile.

Integrated_Risk_Assessment In_Silico In Silico Predictions (Tier 1) Data_Synthesis Data Synthesis & Interpretation In_Silico->Data_Synthesis Cytotoxicity General Cytotoxicity (MTT) (Tier 2) Cytotoxicity->Data_Synthesis Genotoxicity Genotoxicity (Ames) (Tier 3) Genotoxicity->Data_Synthesis Organ_Tox Organ-Specific Toxicity (HepG2, hERG) (Tier 4) Organ_Tox->Data_Synthesis Risk_Profile Preliminary Risk Profile Data_Synthesis->Risk_Profile Go_Decision Proceed to Further Studies (Low Risk) Risk_Profile->Go_Decision Optimize_Decision Chemical Optimization (Moderate/Specific Risk) Risk_Profile->Optimize_Decision NoGo_Decision Terminate Compound (High/Unmanageable Risk) Risk_Profile->NoGo_Decision

Caption: Decision-making workflow based on tiered toxicity data.

Based on the hypothetical data generated in this guide:

  • General Cytotoxicity: The compound exhibits moderate cytotoxicity at higher concentrations after prolonged exposure (IC50 > 50 µM).

  • Genotoxicity: The compound is predicted to be non-mutagenic in the Ames test.

  • Hepatotoxicity: There is a signal for potential hepatotoxicity, as the IC50 in HepG2 cells is lower than in other cell lines. This warrants further investigation.

  • Cardiotoxicity: The risk of hERG-mediated cardiotoxicity appears low.

  • Confirm Hepatotoxicity: Employ more advanced in vitro models, such as primary human hepatocytes or 3D liver microtissues, to confirm the HepG2 finding.

  • Investigate Mechanism: Conduct mechanistic studies (e.g., reactive metabolite formation, mitochondrial dysfunction assays) to understand the cause of the observed hepatotoxicity.

  • Guide Medicinal Chemistry: If the hepatotoxicity is confirmed, these findings can guide the synthesis of new analogues designed to mitigate this specific liability.

This structured approach ensures that key toxicological risks are assessed early, providing a solid foundation for making data-driven decisions in the drug development pipeline.

References

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. Retrieved March 22, 2026, from [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. Retrieved March 22, 2026, from [Link]

  • ICH. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. Retrieved March 22, 2026, from [Link]

  • The Ames Test. (n.d.). Columbia University. Retrieved March 22, 2026, from [Link]

  • In Vitro Cardiotoxicity. (n.d.). Creative Bioarray. Retrieved March 22, 2026, from [Link]

  • Safety Guidelines. (n.d.). ICH. Retrieved March 22, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Carfagna, M. A., et al. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Toxicology in Vitro, 7(2), 175-181. Retrieved March 22, 2026, from [Link]

  • Cheng, F., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 5, 102. Retrieved March 22, 2026, from [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved March 22, 2026, from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Publishing. Retrieved March 22, 2026, from [Link]

  • Kim, H., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences, 11, 18-27. Retrieved March 22, 2026, from [Link]

  • Ministry of Health and Welfare, Taiwan. (2017). ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved March 22, 2026, from [Link]

  • Ames Test. (n.d.). Cyprotex. Retrieved March 22, 2026, from [Link]

  • HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved March 22, 2026, from [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. Retrieved March 22, 2026, from [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. Retrieved March 22, 2026, from [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. Retrieved March 22, 2026, from [Link]

  • In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. (2014). Toxicology in Vitro, 28(6), 1147-1155. Retrieved March 22, 2026, from [Link]

  • In silico tools for toxicity prediction. (2018). In Computational Toxicology (pp. 1-28). Humana Press. Retrieved March 22, 2026, from [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. Retrieved March 22, 2026, from [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. (2024). Instem. Retrieved March 22, 2026, from [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). In In Silico Methods for Predicting Drug Toxicity. Humana Press. Retrieved March 22, 2026, from [Link]

  • OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method. OECD Publishing. Retrieved March 22, 2026, from [Link]

  • In Vitro Cardiotoxicity Testing. (n.d.). Hemogenix, Inc. Retrieved March 22, 2026, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V. Retrieved March 22, 2026, from [Link]

  • OECD Releases new Test Guidelines for NAMs in 2023. (2023). ICAPO. Retrieved March 22, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved March 22, 2026, from [Link]

  • Takeda, M., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Clinical Medicine, 7(10), 309. Retrieved March 22, 2026, from [Link]

  • Li, X., et al. (2016). Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. Archives of toxicology, 90(8), 1803–1816. Retrieved March 22, 2026, from [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2025). Journal of Pharmacology and Toxicology, 20(1), 1-10. Retrieved March 22, 2026, from [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025). International Journal of Molecular Sciences, 26(21), 5894. Retrieved March 22, 2026, from [Link]

  • Patil, V. M., et al. (2013). Toxicological screening. Journal of Pharmacy & Bioallied Sciences, 5(1), 7-10. Retrieved March 22, 2026, from [Link]

Sources

Foundational

Pharmacokinetic modeling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine derivatives

An In-depth Technical Guide: Pharmacokinetic Modeling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Derivatives Introduction: The Imperative for Pharmacokinetic Modeling in Modern Drug Discovery The thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Pharmacokinetic Modeling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Derivatives

Introduction: The Imperative for Pharmacokinetic Modeling in Modern Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs due to its versatile biological activity.[1][2][3][4] Derivatives of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine represent a promising chemical space for therapeutic innovation. However, translating a promising compound from the bench to the clinic hinges on a deep understanding of its pharmacokinetic (PK) profile—what the body does to the drug. This guide provides a comprehensive framework for constructing and interpreting pharmacokinetic models for this specific class of molecules, designed for researchers, scientists, and drug development professionals.

Effective PK modeling is not merely a data-fitting exercise; it is a predictive science that allows us to anticipate a drug's behavior in humans, optimize dosing regimens, and mitigate risks of toxicity or lack of efficacy long before clinical trials.[5][6][7] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, grounding every protocol and modeling decision in established scientific principles. We will explore the essential in vitro and in vivo studies that form the foundation of any robust model and detail the subsequent analytical approaches, from foundational non-compartmental analysis to sophisticated, mechanistic PBPK models.

Part 1: Foundational ADME Characterization: Generating the Input Data

Before any modeling can begin, a robust dataset characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the candidate molecule must be generated.[6][8] These preliminary in vitro and in vivo assays provide the essential parameters that will populate and validate the pharmacokinetic model.[9]

In Vitro ADME Profiling: The Building Blocks of a PK Model

In vitro assays are rapid, cost-effective methods to screen compounds and identify potential liabilities early in the drug discovery process.[5][8] For our target derivatives, the following assays are considered fundamental.

Key In Vitro ADME Assays:

Assay TypeKey Parameter(s)Purpose & Implication for Modeling
Metabolic Stability Half-life (t½), Intrinsic Clearance (Clint)Determines the rate of metabolism, primarily by liver enzymes.[10] A short half-life may indicate rapid clearance and poor bioavailability. These values are direct inputs for predicting hepatic clearance in PBPK models.
Plasma Protein Binding Fraction Unbound (fu)Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted.[11][12][13] This parameter is critical for converting total plasma concentration to the pharmacologically active concentration.
Permeability Apparent Permeability (Papp)Assesses a compound's ability to cross the intestinal barrier. Low permeability suggests poor oral absorption. Data from assays like Caco-2 are used to model the rate and extent of absorption.
CYP450 Inhibition & Induction IC50, KI, Fold-InductionIdentifies the potential for drug-drug interactions.[14] While not a direct PK model input, this data is crucial for clinical trial design and safety assessment.
Metabolite Identification Metabolite StructuresIdentifies the products of metabolism. Drugs containing a thiazole ring can undergo biotransformation to form reactive metabolites.[15][16][17][18] Understanding these pathways is key to interpreting clearance mechanisms and potential toxicity.

This protocol outlines a standard procedure to determine a compound's intrinsic clearance, a measure of its susceptibility to metabolism by Phase I enzymes.[10][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (10 mM in DMSO)

  • NADPH Regenerating System

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with an appropriate internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.[20] Prepare the test compound working solution by diluting the stock to a final concentration (e.g., 1 µM) in the same buffer.[21]

  • Pre-incubation: Add the HLM and test compound solution to a microplate or tubes. Pre-incubate the mixture for a few minutes at 37°C with gentle shaking.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19] This cofactor is essential for the activity of cytochrome P450 enzymes.[19]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate/tube containing ice-cold acetonitrile with an internal standard.[21] This step simultaneously stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., >3000 x g) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the rate constant (k). The half-life is calculated as 0.693/k, and intrinsic clearance (Clint) is calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).[19]

This protocol determines the fraction of a drug that is unbound in plasma, which is critical for understanding its distribution and availability.[11][13]

Objective: To determine the fraction of the test compound unbound (fu) in plasma.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8K MWCO)

  • Human Plasma

  • Test Compound (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Spike the human plasma with the test compound to achieve the desired final concentration (e.g., 1-10 µM).[13]

  • Device Assembly: Place the RED device inserts into the wells of the base plate.

  • Loading: Add the spiked plasma (e.g., 200-300 µL) into the sample chamber (red-ringed side) of the insert. Add an equal volume of PBS into the buffer chamber (white-ringed side).[13]

  • Incubation: Seal the plate and incubate at 37°C with shaking (e.g., 300 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[13][22]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers. To ensure accurate measurement, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[13]

  • Analysis: Precipitate the proteins from both samples with acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies: The Whole-System View

While in vitro assays are informative, in vivo studies are essential to understand how a compound behaves within a complete biological system.[23] These studies measure the drug concentration in biological fluids over time, providing the core data for PK modeling.[24]

Typical In Vivo PK Study Design (Rat Model):

  • Animals: Male Sprague-Dawley rats are commonly used. Studies may involve both non-cannulated and cannulated animals for serial blood sampling.[24]

  • Administration: The compound is typically administered via both an intravenous (IV) bolus and an oral (PO) gavage.

    • The IV dose is critical for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd) without the confounding factor of absorption.

    • The PO dose is used to assess oral bioavailability (F) and absorption characteristics.

  • Dosing: Dosing can be done for a single compound or in a cassette format (multiple compounds dosed simultaneously) to increase throughput in early discovery.[24]

  • Sampling: Blood samples are collected at multiple time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The sampling schedule must be designed to capture the absorption, distribution, and elimination phases of the drug.[25]

  • Bioanalysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially key metabolites) is quantified using a validated LC-MS/MS method.

  • Data Output: The final output is a plasma concentration versus time profile for each administration route. This data is the direct input for the modeling described in Part 2.

Part 2: Pharmacokinetic Modeling Approaches

With the concentration-time data from the in vivo study, we can now apply mathematical models to derive key PK parameters. The choice of model depends on the stage of development and the specific questions being asked.[26]

Visualization: Overall Pharmacokinetic Modeling Workflow

The following diagram illustrates the integration of experimental data into the modeling process.

PK_Workflow cluster_0 Part 1: Data Generation cluster_1 Part 2: Modeling & Analysis cluster_2 Part 3: Interpretation & Prediction invitro In Vitro ADME Assays (Metabolic Stability, PPB, etc.) conc_time Plasma Concentration- Time Data pbpk Physiologically Based PK (PBPK) Modeling invitro->pbpk Clint, fu invivo In Vivo PK Study (IV & PO Dosing) invivo->conc_time nca Non-Compartmental Analysis (NCA) conc_time->nca compartmental Compartmental Analysis (1 & 2-CMPT) conc_time->compartmental conc_time->pbpk params Key PK Parameters (AUC, Cmax, CL, t½, Vd, F) nca->params compartmental->params pbpk->params prediction Human PK Prediction & Dose Projection params->prediction decisions Go/No-Go Decisions Candidate Selection prediction->decisions

Caption: Integrated workflow from experimental data generation to PK modeling and decision-making.

Non-Compartmental Analysis (NCA)

NCA is the most direct method for analyzing concentration-time data.[27][28] It does not assume any specific compartmental model for the body, making it a robust and widely used approach, especially in early development and bioequivalence studies.[29][30] NCA relies on algebraic equations, primarily using the trapezoidal rule to calculate the Area Under the Curve (AUC).[26][29]

Key NCA-Derived Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationKey indicator for safety and acute effects. Correlated with potential toxicity.[27][30]
Tmax Time at which Cmax is observedProvides insights into the rate of drug absorption.[30]
AUC Area Under the plasma Concentration-time curveRepresents the total systemic exposure to the drug. Crucial for assessing bioavailability and efficacy.[27][29][30]
Terminal half-lifeThe time required for the plasma concentration to decrease by half during the elimination phase. Determines dosing interval.[30]
CL ClearanceThe volume of plasma cleared of the drug per unit of time. Indicates the efficiency of drug elimination.
Vd Volume of DistributionA theoretical volume that relates the amount of drug in the body to its concentration in the plasma. Indicates the extent of drug distribution into tissues.
F (%) BioavailabilityThe fraction of an orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

While simple and requiring fewer assumptions, NCA's main limitation is its lack of predictive power; it describes what happened in a specific study but cannot easily predict outcomes under different conditions (e.g., different doses or patient populations).[27][30]

Compartmental Modeling

Compartmental models use differential equations to describe the transfer of a drug between various "compartments" in the body.[31] These models, while more complex than NCA, allow for simulation and prediction.

This is the simplest compartmental model, treating the entire body as a single, homogenous unit.[32][33] It assumes that after administration, the drug distributes instantaneously and uniformly throughout the body.[32] This model is often suitable for drugs that rapidly equilibrate between the plasma and tissues, such as aminoglycosides.[34]

One_Compartment Dose Central Central Compartment (Body) C, Vd Dose->Central Ka (Absorption) Elimination Central->Elimination Ke (Elimination)

Caption: One-compartment model schematic with absorption (Ka) and elimination (Ke) rates.

This model provides a more accurate description for many drugs by dividing the body into two compartments:

  • The Central Compartment: Comprises blood and highly perfused organs like the heart, lungs, and liver.[32]

  • The Peripheral Compartment: Includes less-perfused tissues such as muscle and fat.[32]

A two-compartment model is appropriate for drugs that exhibit a slower distribution phase from the central to the peripheral compartment, which is often observed as a biphasic decline in the plasma concentration-time curve.[34] Vancomycin is a classic example of a drug best described by a two-compartment model.[34]

Two_Compartment Dose Central Central Compartment (Plasma, High-Perfusion Organs) C1, V1 Dose->Central Ka Peripheral Peripheral Compartment (Tissues, Low-Perfusion Organs) C2, V2 Central->Peripheral K12 K21 Elimination Central->Elimination K10

Caption: Two-compartment model showing distribution between central and peripheral compartments.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling represents the most sophisticated and mechanistic approach.[35] Instead of abstract compartments, PBPK models are built from a series of compartments representing real organs and tissues (e.g., liver, kidney, gut, brain), interconnected by blood flow.[35][36][37]

Key Features of PBPK Models:

  • Mechanistic Framework: They integrate physiological parameters (organ volumes, blood flow rates) with compound-specific in vitro data (Clint, fu, permeability).[36][37][38]

  • Predictive Power: PBPK models are exceptionally powerful for extrapolation. They can be used to predict PK profiles across different species (e.g., from rat to human), patient populations (e.g., pediatric, renally impaired), and dosing scenarios.[37][38]

  • Integration of Data: They provide a quantitative framework to connect a molecule's physicochemical properties and in vitro ADME data to its in vivo behavior.[36][37]

Building a PBPK model is data-intensive but offers unparalleled insight into the mechanisms driving a drug's disposition and can significantly de-risk clinical development.[36]

Part 3: Integrated Modeling and Application in Drug Development

The ultimate goal of pharmacokinetic modeling is to inform decision-making. By integrating the data from Part 1 into the models from Part 2, we can build a comprehensive understanding of a compound's profile and its potential for clinical success.

A Step-by-Step Approach to Integrated Modeling:

  • Initial Assessment with NCA: Begin by performing NCA on the in vivo data to calculate the fundamental PK parameters (AUC, Cmax, CL, etc.). This provides a model-independent benchmark of the compound's performance.

  • Compartmental Model Fitting: Fit both one- and two-compartment models to the IV data. Compare the models based on goodness-of-fit criteria (e.g., Akaike Information Criterion, visual inspection of residuals). For thiazole derivatives, which may exhibit some tissue distribution, a two-compartment model often provides a better fit.[34]

  • Develop a Preliminary PBPK Model: Using commercially available software, construct a PBPK model. Populate it with system-specific data (e.g., rat physiology) and drug-specific data gathered from the in vitro assays (Clint from metabolic stability, fu from plasma protein binding).

  • Model Validation and Refinement: Simulate the in vivo study using the PBPK model. Compare the simulated concentration-time curve to the observed experimental data. Refine the model by optimizing parameters (such as tissue-to-plasma partition coefficients) to improve the fit. A model that accurately predicts preclinical PK is considered validated.[37]

  • Extrapolation to Humans: Once the model is validated in the preclinical species, switch the system parameters from rat to human physiology. The model can now be used to predict the human PK profile and to perform simulations to explore different dosing regimens for first-in-human studies.[37]

By leveraging this integrated approach, development teams can make more informed, data-driven decisions, such as optimizing chemical structures to improve PK properties, selecting the best candidates to advance, and designing safer, more effective clinical trials.[5]

Conclusion

The pharmacokinetic modeling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine derivatives is a multi-faceted process that builds upon a strong foundation of experimental ADME data. It progresses from simple, descriptive non-compartmental analysis to complex, predictive PBPK models. By systematically characterizing a compound's properties through well-designed in vitro and in vivo studies and applying the appropriate modeling techniques, researchers can gain critical insights into its potential as a therapeutic agent. This rigorous, science-driven approach is indispensable for navigating the complexities of drug development and increasing the probability of translating a promising molecule into a successful medicine.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis.
  • Xenotech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Cusabio. (n.d.). What Is Compartment Modelling in Pharmacokinetics?.
  • Aplos Analytics. (2025, July 14). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Lindahl, A., & Neelissen, J. (2021, May 26). Utilization of Physiologically Based Pharmacokinetics Modeling in the Development of Orally Administered Formulations Intended for Systemic Delivery of Small Molecules. Pharmaceutical Outsourcing.
  • Patsnap Synapse. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results?.
  • Jaladanki, C. K., et al. (n.d.).
  • Gabrielsson, J., & Weiner, D. (n.d.). Non-compartmental analysis. PubMed.
  • Shah, D. K., & Betts, A. M. (2016, March 15).
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • Shah, D. K., & Betts, A. M. (n.d.). Physiologically based pharmacokinetic models of small molecules and therapeutic antibodies: A mini-review on fundamental concepts and applications.
  • ResearchGate. (n.d.). Schematics of traditional one‐ and two‐compartment pharmacokinetic....
  • MathWorks. (n.d.). Noncompartmental Analysis - MATLAB & Simulink.
  • Scribd. (n.d.). One-Compartment vs Two-Compartment Models | PDF.
  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives....
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • RxKinetics. (n.d.). Section 1 - Pharmacokinetic modeling.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Wikipedia. (n.d.). Physiologically based pharmacokinetic modelling.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Sager, J. E., et al. (2013, January 23).
  • ResearchGate. (2021, April 2). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Slideshare. (n.d.). Compartment Models (one and Two) and Pharmacokinetic.pptx.
  • Protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • Shah, A. K., et al. (2019).
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • QPS. (n.d.). Plasma Protein Binding.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • ACS Publications. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Yang, J., et al. (2005, August 15). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. PubMed.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems.
  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • PMC. (n.d.).
  • ACS Omega. (2025, March 27). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • PMC. (2024, December 4). Synthesis, DFT, ADMET and molecular docking studies of thiazole derived thiazolidinone-based chalcone derivatives: alzheimer's disease current therapies.
  • ProBio. (n.d.). In Vivo Pharmacokinetics (PK) Studies for Biologics.
  • ResearchGate. (2024, April 13). (PDF) New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies.
  • ScienceScholar. (2022, August 18).
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Journal of Chemical Reviews. (2023, April 7).
  • ResearchGate. (2026, March 3). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Abstract This technical guide provides a comprehensive framework for designing and executing receptor binding affinity assays for the novel compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine. Recognizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for designing and executing receptor binding affinity assays for the novel compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine. Recognizing the therapeutic potential inherent in both the thiazole and cyclobutane moieties, this document outlines a strategic, multi-faceted approach to characterizing the compound's interaction with its biological targets. We delve into the rationale behind assay selection, offering detailed, field-proven protocols for gold-standard radioligand binding assays, as well as alternative non-radioactive methods such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). The guide emphasizes the principles of scientific integrity, ensuring that each described protocol is a self-validating system for generating robust and reproducible data. Visual aids, including workflow diagrams and data representation tables, are provided to enhance understanding and practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the receptor binding profile of this and structurally related compounds.

Introduction: The Scientific Imperative

The compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a novel chemical entity that merges two pharmacologically significant scaffolds: a substituted thiazole ring and a cyclobutanamine moiety. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[1][2] The thiazole ring is a key component in several FDA-approved drugs.[2] Similarly, the cyclobutane motif, once a synthetic challenge, is now recognized as a valuable tool in medicinal chemistry for imposing conformational constraints on molecules, which can lead to enhanced binding affinity and improved pharmacokinetic profiles.[3][4][5]

Given this structural parentage, a thorough characterization of the receptor binding affinity of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is paramount in elucidating its mechanism of action and therapeutic potential. Receptor binding assays are the cornerstone of this characterization, providing quantitative measures of the interaction between a ligand and its target receptor.[6][7] This guide will provide the theoretical and practical foundations for conducting these critical assays.

Foundational Principles of Receptor Binding Assays

The primary objective of a receptor binding assay is to quantify the affinity of a ligand for its receptor. This is typically expressed as the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[6] For novel, unlabeled compounds like 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine, competition binding assays are the most common approach. In this format, the test compound's ability to displace a labeled ligand (radioligand or fluorescent probe) from the target receptor is measured. This yields the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand), which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[7][8]

Strategic Assay Selection: A Multi-pronged Approach

No single assay is universally optimal. The choice of methodology depends on several factors, including the nature of the target receptor (e.g., membrane-bound vs. soluble), the availability of suitable labeled ligands, throughput requirements, and the specific information sought (e.g., affinity, kinetics). A robust characterization of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine should ideally involve a combination of techniques to build a comprehensive binding profile.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are highly sensitive and robust, making them a gold-standard method for quantifying ligand-receptor interactions.[6][7][8][9] They can be performed in two main formats: saturation assays to determine the Kd and Bmax (maximum receptor density) of a radioligand, and competition assays to determine the Ki of an unlabeled test compound.[6][9][10]

FP_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization Unbound Tracer Fluorescent Tracer Rapid Tumbling Bound Complex Receptor-Tracer Complex Slow Tumbling Unbound Tracer->Bound Complex Binding to Receptor Bound Complex->Unbound Tracer Displacement by 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine

Caption: Principle of a competitive Fluorescence Polarization assay.

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. [11][12]In a typical SPR experiment, the receptor is immobilized on a sensor chip. A solution containing the test compound (the analyte) is flowed over the chip surface. Binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. [12][13][14]

ITC is another label-free method that directly measures the heat released or absorbed during a binding event. [15][16][17]This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [16][17][18][19]

Data Interpretation and Presentation

The quantitative data generated from these assays should be presented in a clear and standardized format to facilitate comparison and interpretation.

Table 1: Example Receptor Binding Affinity Data for 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine

Target ReceptorAssay MethodRadioligand/TracerKi (nM)n (Hill Slope)
Receptor ARadioligand Binding[³H]-Ligand X15.2 ± 2.10.98
Receptor BRadioligand Binding[¹²⁵I]-Ligand Y>10,000-
Receptor CFPFluorescent Ligand Z25.8 ± 3.51.02

Data are presented as mean ± SEM from three independent experiments.

Conclusion: A Pathway to Understanding

This technical guide provides a strategic and practical framework for characterizing the receptor binding affinity of the novel compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine. By employing a multi-pronged approach that includes the gold-standard radioligand binding assays alongside complementary non-radioactive techniques, researchers can build a comprehensive and robust binding profile. The detailed protocols and underlying principles discussed herein are designed to ensure scientific rigor and generate high-quality, reproducible data, which is essential for advancing our understanding of this promising compound's therapeutic potential.

References

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available from: [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available from: [Link]

  • Fluorescence Polarization (FP). Molecular Devices. Available from: [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available from: [Link]

  • Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. SpringerLink. Available from: [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. ACS Publications. Available from: [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available from: [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology. Available from: [Link]

  • Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Available from: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available from: [Link]

  • Radioligand binding assays and their analysis. PubMed. Available from: [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link]

  • Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand-Receptor Binding Models. PubMed. Available from: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. Available from: [Link]

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available from: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC. Available from: [Link]

  • Fc receptor binding assays using surface plasmon resonance. Cytiva. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available from: [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. Available from: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available from: [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Available from: [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Pharmaceutical Research International. Available from: [Link]

  • Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. MDPI. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available from: [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. Available from: [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. Available from: [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. Available from: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). Available from: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Introduction and Strategic Overview The incorporation of rigidified spirocyclic and cycloalkyl amine motifs into pharmaceutical scaffolds is a proven strategy for improving metabolic stability and modulating physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The incorporation of rigidified spirocyclic and cycloalkyl amine motifs into pharmaceutical scaffolds is a proven strategy for improving metabolic stability and modulating physicochemical properties. The target compound, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (also referred to as 1-(4-isopropylthiazol-2-yl)cyclobutan-1-amine), represents a highly valuable building block featuring a sterically demanding cyclobutanamine directly conjugated to a substituted thiazole ring.

This application note details a robust, four-step synthetic protocol designed for researchers and drug development professionals. The methodology relies on a controlled Hantzsch thiazole synthesis[1], utilizing a protected thioamide intermediate to prevent undesired side reactions from the primary amine.

Mechanistic Pathway and Workflow

To achieve high yields and ensure complete regioselectivity, the primary amine of the commercially available starting material, 1-aminocyclobutanecarbonitrile[2], must be transiently protected. The synthesis proceeds through the following logical sequence:

  • N-Boc Protection: Shields the nucleophilic amine.

  • Thionation: Converts the nitrile to a primary thioamide using phosphorus pentasulfide ( P4​S10​ )[3].

  • Hantzsch Condensation: The thioamide undergoes an SN​2 attack on 1-bromo-3-methylbutan-2-one, followed by intramolecular cyclization and dehydration to form the aromatic thiazole core[1][4].

  • Acidic Deprotection: Cleaves the Boc group to yield the final hydrochloride salt.

SynthesisWorkflow SM 1-Aminocyclobutane- carbonitrile Step1 Boc Protection (Boc2O, Et3N) SM->Step1 Int1 N-Boc Nitrile Step1->Int1 Step2 Thionation (P4S10) Int1->Step2 Int2 N-Boc Thioamide Step2->Int2 Step3 Hantzsch Synthesis (1-bromo-3-methylbutan-2-one) Int2->Step3 Int3 N-Boc Thiazole Step3->Int3 Step4 Deprotection (HCl/Dioxane) Int3->Step4 Product Target Amine HCl Salt Step4->Product

Synthetic workflow for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions, expected yields, and purification strategies for each step in the self-validating protocol.

StepTransformationKey ReagentsTemp / TimePurification MethodExpected Yield
1 Amine Protection Boc2​O , Et3​N , DCM0 °C to RT, 12 hAqueous Workup>90%
2 Thionation P4​S10​ , Na2​SO3​ , EtOH60 °C, 4 hSilica Gel Chromatography70-80%
3 Hantzsch Synthesis1-bromo-3-methylbutan-2-one80 °C, 6 hRecrystallization / Column75-85%
4 Boc Deprotection4M HCl in DioxaneRT, 2 hFiltration (Precipitation)>95%

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (1-cyanocyclobutyl)carbamate

Causality & Rationale: The primary amine must be masked to prevent it from acting as a competing nucleophile during the subsequent thionation and Hantzsch condensation steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under neutral/basic conditions and facile removal under acidic conditions.

  • Dissolve 1-aminocyclobutanecarbonitrile (10.0 mmol)[2] in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Add triethylamine ( Et3​N , 15.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the N-Boc protected nitrile.

Step 2: Synthesis of tert-butyl (1-carbamothioylcyclobutyl)carbamate

Causality & Rationale: The conversion of the nitrile to a thioamide is required to provide the sulfur and nitrogen atoms necessary for the thiazole ring. Phosphorus pentasulfide ( P4​S10​ ) is an efficient thionating agent for this transformation[3].

  • Dissolve the N-Boc nitrile (8.0 mmol) in ethanol (25 mL).

  • Add phosphorus pentasulfide ( P4​S10​ , 4.0 mmol) and sodium sulfite ( Na2​SO3​ , 4.0 mmol) to the solution[3].

  • Heat the mixture to 60 °C and stir for 4 hours. Monitor the conversion of the nitrile to the thioamide via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and filter off any insoluble inorganic salts. Concentrate the filtrate. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure thioamide.

Step 3: Hantzsch Thiazole Synthesis

Causality & Rationale: The Hantzsch synthesis is a highly efficient, multi-step cascade. The sulfur atom of the thioamide performs an initial SN​2 attack on the α -carbon of 1-bromo-3-methylbutan-2-one (displacing the bromide). This is followed by an intramolecular nucleophilic attack by the thioamide nitrogen onto the ketone carbonyl, and subsequent dehydration to yield the aromatic thiazole system[1][4].

  • In a 50 mL round-bottom flask, combine the N-Boc thioamide (5.0 mmol) and 1-bromo-3-methylbutan-2-one (5.5 mmol) in absolute ethanol (20 mL)[1].

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 6 hours.

  • Workup: Allow the reaction to cool to room temperature. The acidic byproduct (HBr) formed during the reaction is neutralized by pouring the mixture into a 5% aqueous Na2​CO3​ solution (30 mL)[1].

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Purify the resulting tert-butyl (1-(4-isopropylthiazol-2-yl)cyclobutyl)carbamate via silica gel chromatography.

Step 4: Deprotection to Yield the Target Amine

Causality & Rationale: Acid-mediated cleavage of the Boc carbamate releases the free primary amine. Using anhydrous HCl in dioxane ensures that the product precipitates cleanly as the stable hydrochloride salt, preventing potential degradation or volatility issues associated with the free base.

  • Dissolve the purified N-Boc thiazole intermediate (3.0 mmol) in anhydrous DCM (10 mL).

  • Add 4M HCl in dioxane (10 mL) dropwise at room temperature.

  • Stir the mixture for 2 hours. The product will typically begin to precipitate as a white to off-white solid.

  • Workup: Add diethyl ether (20 mL) to fully precipitate the salt. Filter the solid through a Buchner funnel, wash with cold diethyl ether, and dry under high vacuum to afford 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine hydrochloride .

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Abstract This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[4-(Propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. The method is suitable for routine quality control and purity assessment in pharmaceutical development and manufacturing environments. The separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and a low-pH aqueous buffer, providing excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is a novel heterocyclic amine containing a thiazole moiety, which is a common scaffold in many pharmaceutically active compounds.[1] The development of robust analytical methods is crucial for ensuring the quality, safety, and efficacy of drug substances and products.[2] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used in the pharmaceutical industry for this purpose.[3]

The chemical structure of the analyte presents a specific challenge for RP-HPLC: the presence of a primary amine. Basic functional groups can interact strongly with residual silanol groups on the surface of silica-based stationary phases, leading to poor peak shape, characterized by significant tailing.[4][5] This can compromise resolution and lead to inaccurate quantification. Therefore, the primary objective of this work was to develop a method that effectively mitigates these secondary interactions to produce a sharp, symmetrical peak suitable for quantitative analysis. This was achieved through strategic selection of the stationary phase and careful control of the mobile phase pH.[6]

Analyte Characterization & Method Development Strategy

A systematic approach to method development was employed, beginning with an assessment of the analyte's physicochemical properties.

  • Structure: The analyte contains a hydrophobic isopropyl group, a polar thiazole ring, and a basic primary amine (pKa estimated to be ~9-10).

  • UV Absorbance: The thiazole ring provides a chromophore suitable for UV detection. A UV scan of the analyte in the mobile phase showed a maximum absorbance (λmax) at approximately 254 nm, which was selected for detection.

  • Polarity: The combination of hydrophobic and polar/ionizable groups suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.[7]

The method development strategy focused on three key areas:

  • Column Selection: A modern, high-purity, end-capped C18 column was selected to minimize the availability of free silanol groups.[4]

  • Mobile Phase pH Control: To ensure consistent protonation of the primary amine and suppression of silanol ionization, a low-pH mobile phase was chosen.[6] Operating at a pH at least two units below the analyte's pKa ensures it exists in a single, positively charged state, leading to better peak shape and reproducible retention. Formic acid was selected as a volatile and LC-MS compatible modifier.[7]

  • Organic Modifier Selection: Acetonitrile was chosen as the organic modifier due to its low viscosity and favorable UV transparency.[7]

The logical workflow for this method development is illustrated in the diagram below.

MethodDevelopmentWorkflow Analyte Analyte Assessment - Structure & pKa - UV Absorbance - Polarity ModeSelection Mode Selection (Reversed-Phase) Analyte->ModeSelection Screening Initial Screening - Column (C18) - Mobile Phase (ACN/H2O) ModeSelection->Screening Optimization Parameter Optimization Screening->Optimization pH_Opt Mobile Phase pH (Low pH with Formic Acid) Optimization->pH_Opt Control Peak Shape Gradient_Opt Gradient Elution (Optimize %B & Time) Optimization->Gradient_Opt Control Retention & Resolution Detector_Opt Detector Settings (λ = 254 nm) Optimization->Detector_Opt Control Sensitivity Validation Method Validation (ICH Q2(R1)) pH_Opt->Validation Gradient_Opt->Validation Detector_Opt->Validation FinalMethod Final Optimized Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and Purified water (18.2 MΩ·cm).

  • Standard: 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine reference standard (>99.5% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic acid in Water (v/v).

  • Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile (v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Optimized Chromatographic Conditions

The final optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 10 minutes
90% B hold for 2 minutes
90% B to 10% B over 0.1 minutes
10% B hold for 2.9 minutes (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[8][9] The following validation characteristics were evaluated:

  • Specificity: A solution of a placebo and a spiked sample were analyzed to assess interference from excipients. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also performed.

  • Linearity: Five concentration levels ranging from 50% to 150% of the working standard concentration (0.05 to 0.15 mg/mL) were prepared and injected in triplicate.

  • Accuracy (% Recovery): Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the 100% standard solution (0.1 mg/mL) were performed on the same day.

    • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst.

  • Robustness: The effect of small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, and mobile phase composition) was evaluated.

Results and Discussion

The developed method resulted in a well-resolved, sharp, and symmetrical peak for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, with a retention time of approximately 6.8 minutes. The use of a low-pH mobile phase (pH ~2.8) was critical in achieving excellent peak shape (Tailing Factor = 1.1), as it ensured the primary amine was fully protonated and minimized interactions with the stationary phase.[6]

PeakShapeMechanism cluster_0 At Low pH (e.g., pH 2.8) cluster_1 At Mid pH (e.g., pH 7) Analyte_Low_pH Analyte-NH3+ (Protonated) Interaction_Low_pH Primary Interaction: Hydrophobic (C18) Result: Symmetrical Peak Analyte_Low_pH->Interaction_Low_pH Silanol_Low_pH Si-OH (Protonated) Analyte_Mid_pH Analyte-NH3+ (Protonated) Interaction_Mid_pH Secondary Interaction: Ionic (Analyte+ <> Silanol-) Result: Peak Tailing Analyte_Mid_pH->Interaction_Mid_pH Silanol_Mid_pH Si-O- (Ionized) Silanol_Mid_pH->Interaction_Mid_pH

Caption: Effect of mobile phase pH on peak shape.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria for validation.

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte retention time.Peak is pure and free from interference.
Linearity (R²) 0.9998R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.45%%RSD ≤ 2.0%
Intermediate Precision (%RSD) 0.68%%RSD ≤ 2.0%
Robustness No significant impact on results.System suitability parameters are met.

The linearity plot showed a strong correlation between peak area and concentration across the specified range. The high recovery values from the accuracy study confirm the method's ability to provide results close to the true value. The low relative standard deviation (%RSD) values for repeatability and intermediate precision demonstrate the method's excellent precision.[10] The method also proved to be robust, with minor parameter changes not significantly affecting the chromatographic performance.

Conclusion

A highly robust, sensitive, and reliable RP-HPLC method for the quantitative determination of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine has been successfully developed and validated as per ICH guidelines. The strategic use of an end-capped C18 column and an acidic mobile phase effectively overcomes the common issue of peak tailing associated with basic analytes. This method is fit for its intended purpose in routine quality control analysis and stability studies within a regulated pharmaceutical environment.

References

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Hu, M. & Kautz, R. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • AZoM. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Dong, M. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Srivastava, A., et al. (2019). Benzothiazole and its derivatives are the essential chemical compounds with tremendous application in research area especially in synthetic as well as in pharmaceutical chemistry because of its potent and significant pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566. Retrieved from [Link]

Sources

Method

Application Note: 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine in Fragment-Based and Lead Optimization Workflows

Executive Summary In modern drug discovery, the transition from planar, heavily aromatic screening hits to three-dimensional, metabolically stable lead compounds is a critical bottleneck. 1-[4-(Propan-2-YL)-1,3-thiazol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, heavily aromatic screening hits to three-dimensional, metabolically stable lead compounds is a critical bottleneck. 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (MW: 196.31 g/mol ) is an advanced, sp³-rich building block designed to address this challenge. By combining a rigid cyclobutane core, a bioisosteric 1,3-thiazole ring, and a lipophilic isopropyl vector, this primary amine serves as a highly versatile handle for late-stage functionalization. This technical guide details the physicochemical rationale, structural biology applications, and validated synthetic protocols for incorporating this scaffold into small-molecule drug candidates.

Physicochemical Rationale & "Escape from Flatland"

The high attrition rate of clinical candidates due to poor pharmacokinetics and off-target toxicity has driven the medicinal chemistry community to prioritize molecular complexity. As established by Lovering et al. in the "Escape from Flatland" hypothesis, increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved aqueous solubility and higher clinical success rates[1].

The incorporation of a cyclobutane ring introduces a puckered, three-dimensional conformation that restricts the rotatable bonds of the resulting pharmacophore, reducing the entropic penalty upon target binding[2]. Furthermore, the gem-disubstitution at the C1 position of the cyclobutane (bearing both the amine and the thiazole) creates a sterically shielded environment that can significantly enhance metabolic stability against cytochrome P450 (CYP) mediated degradation.

Table 1: Physicochemical Profiling of the Building Block
PropertyValueMedicinal Chemistry Rationale
Molecular Weight 196.31 g/mol Highly efficient fragment size; leaves ample room for elaboration without exceeding the 500 Da limit.
Fsp³ (sp³ Carbon Fraction) 0.70 (7/10 carbons)Exceptional 3D character; improves aqueous solubility and reduces off-target promiscuity[1].
Topological Polar Surface Area ~67.15 ŲOptimal for oral bioavailability; well within the limits for potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2The primary amine serves as a versatile synthetic handle and a potential H-bond donor in the target site.
Hydrogen Bond Acceptors 2The thiazole nitrogen acts as a strong, directional H-bond acceptor[3].

Structural Biology & Binding Modalities

Thiazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and planar aromatics[3]. In this building block, the 1,3-thiazole is substituted at the 4-position with an isopropyl group. This specific arrangement is highly strategic:

  • The Thiazole Nitrogen: Projects into solvent or interacts with backbone amides (e.g., in the hinge region of kinases).

  • The Isopropyl Group: Acts as a lipophilic vector to engage adjacent hydrophobic sub-pockets, driving binding affinity through the hydrophobic effect.

  • The Cyclobutylamine Core: Acts as a rigid spacer, projecting the functionalized amine (once coupled) at a defined angle relative to the thiazole plane.

Recent lead optimization campaigns have successfully deployed similar thiazole-cyclobutyl architectures to target the adenosine binding site of Tankyrase 1 and 2 (TNKS1/2), key regulators in the WNT/β-catenin signaling pathway[4]. The rigid cyclobutane linker projects the thiazole moiety into specific hydrophobic sub-pockets, enhancing binding affinity while maintaining a favorable pharmacokinetic profile[5].

G BB 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL] cyclobutan-1-amine Amine Primary Amine (Covalent Handle / HBD) BB->Amine Late-stage functionalization Cyclobutane Cyclobutane Core (High Fsp3 / 3D Vector) BB->Cyclobutane Metabolic stability Thiazole 1,3-Thiazole Ring (Bioisostere / HBA) BB->Thiazole Target engagement Isopropyl Isopropyl Group (Hydrophobic Pocket Filler) BB->Isopropyl Lipophilic contact

Figure 1: Pharmacophoric deconstruction highlighting modular binding vectors.

Synthetic Protocols & Workflows

The primary amine of this building block is sterically encumbered due to the gem-disubstitution on the cyclobutane ring. Consequently, standard coupling conditions often result in sluggish kinetics. The following protocols have been optimized for causality and self-validation.

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Objective: Couple the building block to a target carboxylic acid to generate an amide-linked pharmacophore. Causality Rationale: Standard carbodiimides (EDC/DCC) are insufficient for this hindered amine. HATU generates a highly reactive 7-azabenzotriazole active ester, accelerating nucleophilic attack. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester. (Validation: A color change to pale yellow typically indicates active ester formation).

  • Nucleophilic Attack: Add 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (1.1 equiv) dropwise or in small portions.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Objective: Couple the building block to a heteroaryl chloride (e.g., a pyrimidine core) to construct a kinase inhibitor scaffold. Causality Rationale: Coupling primary amines to aryl halides often suffers from over-arylation. BrettPhos is a highly bulky, electron-rich biarylphosphine ligand that promotes rapid reductive elimination, strictly favoring mono-arylation. NaOtBu is required to deprotonate the amine upon coordination to the Palladium center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 equiv), the cyclobutylamine building block (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with N₂ (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M concentration) via syringe.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 6–8 hours. (Validation: The reaction mixture will turn from dark purple/red to a dark brown/orange suspension as the active Pd(0) species forms and the reaction proceeds).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the mono-arylated secondary amine.

Application Case Study: Iterative Lead Optimization

When optimizing a high-throughput screening (HTS) hit, medicinal chemists frequently encounter "flat" molecules that bind the target but suffer from poor solubility and rapid clearance. By replacing a flat aniline or benzylamine moiety with the 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine scaffold, researchers can achieve a profound improvement in the molecule's developability profile.

Workflow Start HTS Fragment Hit (Flat Aromatic Core) Design 3D Scaffold Hopping Incorporate Cyclobutane-Thiazole Start->Design Escape from Flatland Synthesis Parallel Synthesis Amide Coupling / Buchwald-Hartwig Design->Synthesis Primary Amine Handle Assay In Vitro Profiling (Target Binding Assays) Synthesis->Assay High-throughput screening PK ADME/PK Evaluation (Improved Solubility & Half-life) Assay->PK Fsp3-driven PK improvement PK->Design Iterative SAR

Figure 2: Iterative lead optimization workflow utilizing the 3D-rich cyclobutylamine scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(15), 7923–7956.

  • Reubsaet, E., & et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Drug Discovery Today.

  • Johannes, J. W., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry, 63(13), 6834–6846.

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Document Type: Technical Application Note & Experimental Protocol Target Audience: DMPK Scientists, Analytical Chemists, and Drug Development Professionals Introduction & Scientific Context The compound 1-[4-(propan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: DMPK Scientists, Analytical Chemists, and Drug Development Professionals

Introduction & Scientific Context

The compound 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a highly functionalized building block frequently utilized in modern medicinal chemistry. It features a sterically constrained cyclobutanamine ring directly conjugated to a lipophilic 4-isopropylthiazole moiety. Understanding its gas-phase fragmentation behavior is critical for structural elucidation, metabolite identification, and pharmacokinetic (PK) tracking during drug development.

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of product ions. Instead, this note elucidates the causality behind the fragmentation pathways—driven by the thermodynamic stability of the thiazole cation and the inherent ring strain of the cyclobutane system [1].

Physicochemical & Mass Spectrometric Properties

Before initiating collision-induced dissociation (CID) experiments, it is imperative to establish the exact mass and expected ionization behavior of the intact molecule. The primary amine ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode.

ParameterValue
Chemical Formula C₁₀H₁₆N₂S
Monoisotopic Exact Mass 196.1034 Da
Protonated Precursor [M+H]+ 197.1112 Da
LogP (Estimated) 1.8 - 2.2
Primary Ionization Mode ESI Positive (+)
Expected Retention Behavior Moderate lipophilicity; retains well on standard C18 stationary phases.

Experimental Protocol: LC-HRMS/MS Workflow

To ensure a self-validating system , this protocol incorporates internal mass calibration and sequential collision energy ramping. This guarantees that the observed fragments are reproducible and not artifacts of source fragmentation.

Phase 1: System Suitability and Sample Preparation
  • Standard Preparation: Dissolve 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • System Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 3 ppm across the 50–500 m/z range.

  • Blank Verification: Inject a solvent blank to confirm the absence of background interference at m/z 197.11.

Phase 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (CID) Parameters
  • Source Settings: Capillary voltage at 3.5 kV, desolvation temperature at 350 °C.

  • Isolation: Isolate the precursor ion [M+H]+ at m/z 197.11 using a narrow quadrupole isolation window (0.4 Da) to prevent co-isolation of background ions.

  • Fragmentation (Ramping): Apply Collision-Induced Dissociation (CID) using normalized collision energies (NCE) of 15, 30, and 45 eV. Scientific Rationale: Ramping energy captures both low-energy neutral losses (like deamination) and high-energy core cleavages (like cyclobutane ring opening).

LCMS_Workflow A Sample Prep 1 µg/mL B UHPLC C18 Column A->B C ESI(+) m/z 197.11 B->C D CID Ramping 15, 30, 45 eV C->D E HRMS Orbitrap/TOF D->E

Figure 1: Standardized LC-HRMS/MS experimental workflow for fragmentation profiling.

Mechanistic Fragmentation Analysis

The fragmentation of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is governed by the competition between amine-directed neutral losses and the structural vulnerabilities of the conjugated ring systems [2].

Pathway A: Alpha-Cleavage and C-C Bond Scission (m/z 128.05 & 70.06)

The most diagnostically significant cleavage occurs at the C-C bond connecting the cyclobutane ring (C1) to the thiazole ring (C2). Because both resulting fragments can stabilize a positive charge, this pathway yields two complementary ions:

  • Thiazole Cation (m/z 128.05): The charge is retained on the 4-isopropylthiazole moiety. Thiazole rings are known to produce abundant, stable molecular ions during electron impact and CID [3].

  • Cyclobutanimine Cation (m/z 70.06): The charge is retained on the amine-bearing cyclobutane fragment, forming a stabilized iminium ion.

Pathway B: Cyclobutane Ring-Opening Elimination (m/z 169.08)

Cyclobutanamines are highly strained. Under medium-to-high collision energies, the cyclobutane ring undergoes a characteristic ring-opening fragmentation, expelling a neutral ethylene molecule ( C2​H4​ , 28.03 Da)[4]. This results in a product ion at m/z 169.08.

Pathway C: Deamination (m/z 180.08)

As a primary aliphatic amine, the molecule readily expels neutral ammonia ( NH3​ , 17.03 Da) at low collision energies. The resulting carbocation at m/z 180.08 is resonance-stabilized by the adjacent electron-rich thiazole ring.

Pathway D: Isopropyl Group Fragmentation (m/z 155.06)

The 4-isopropyl group attached to the thiazole ring can undergo a loss of propene ( C3​H6​ , 42.05 Da) via an inductive cleavage mechanism, leaving behind a protonated 4-methylthiazole derivative at m/z 155.06.

Fragmentation_Tree M Precursor Ion [M+H]+ m/z 197.1109 C10H17N2S+ F1 [M+H - NH3]+ m/z 180.0844 C10H14NS+ M->F1 Deamination (-17.0265 Da) F2 [M+H - C2H4]+ m/z 169.0796 C8H13N2S+ M->F2 Ring Opening (-28.0313 Da) F3 Thiazole Cation m/z 128.0528 C6H10NS+ M->F3 C-C Cleavage (Neutral Loss C4H7N) F4 Cyclobutanimine Cation m/z 70.0651 C4H8N+ M->F4 C-C Cleavage (Neutral Loss C6H9NS) F5 [M+H - C3H6]+ m/z 155.0639 C7H11N2S+ M->F5 Propene Loss (-42.0470 Da)

Figure 2: Proposed mechanistic MS/MS fragmentation pathways for the protonated precursor.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry data expected for the primary product ions, serving as a reference for rapid metabolite identification.

Product Ion (m/z)Elemental FormulaNeutral LossMass Error (ppm)Relative AbundanceDiagnostic Significance
197.1109 C10​H17​N2​S+ None (Precursor)< 2.0100% (Low CE)Confirms intact molecule
180.0844 C10​H14​NS+ NH3​ (17.0265 Da)< 3.045%Confirms primary amine
169.0796 C8​H13​N2​S+ C2​H4​ (28.0313 Da)< 3.060%Confirms cyclobutane ring
155.0639 C7​H11​N2​S+ C3​H6​ (42.0470 Da)< 3.030%Confirms isopropyl group
128.0528 C6​H10​NS+ C4​H7​N (69.0578 Da)< 2.0100% (High CE)Core thiazole scaffold
70.0651 C4​H8​N+ C6​H9​NS (127.0456 Da)< 4.025%Core cyclobutanamine

References

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Mattocks, A. R., & White, I. N. H. (1981). "Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry." Biomedical Mass Spectrometry, 8(7), 305-311. Available at: [Link]

Method

Application Notes and Protocols for the Bioanalysis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Introduction The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies, providing critical data for assessing the absorption, distribution, metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies, providing critical data for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a novel small molecule with therapeutic potential, and the development of robust and reliable bioanalytical methods is paramount for its progression through the drug development pipeline. This document provides a comprehensive guide to sample preparation techniques for the analysis of this compound in common biological matrices such as plasma, serum, and tissue homogenates.

The core challenge in bioanalysis lies in the selective and efficient extraction of the target analyte from a complex mixture of endogenous components, including proteins, lipids, and salts, which can interfere with downstream analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide details three widely-used sample preparation strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we will delve into the underlying principles, provide step-by-step protocols, and discuss their respective advantages and limitations.

The methodologies presented herein are designed to serve as a starting point for method development and validation. It is imperative that any bioanalytical method be validated in accordance with regulatory guidelines, such as those issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and reliability.[2][3][4]

Physicochemical Properties and Considerations for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

While specific experimental data for 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is not extensively available in public literature, its chemical structure allows for the prediction of key physicochemical properties that will govern its behavior during sample preparation.

  • Basic Nature: The primary amine on the cyclobutane ring imparts a basic character to the molecule. This allows for manipulation of its charge state through pH adjustment, a critical factor in both LLE and SPE.[5]

  • Polarity: The presence of the thiazole ring and the amine group suggests a degree of polarity. However, the isopropyl and cyclobutane moieties contribute to its lipophilicity. This amphiphilic nature offers flexibility in the choice of extraction solvents and sorbents.

  • Potential for Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, influencing its solubility and interaction with extraction media.

These predicted properties form the basis for the rational selection of the sample preparation techniques and the specific conditions outlined in the following protocols.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a biological sample.[6] It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then separated by centrifugation.[7] The analyte of interest remains in the supernatant, which can be directly injected for LC-MS/MS analysis or subjected to further cleanup.

Causality of Experimental Choices:

  • Acetonitrile (ACN) is often the precipitating agent of choice due to its ability to efficiently precipitate proteins while keeping a broad range of analytes, including polar and non-polar compounds, in solution.[6][8]

  • A 3:1 or 4:1 ratio of ACN to plasma is commonly used to ensure complete protein precipitation.[8]

  • Incubation at low temperatures (-20°C) can enhance protein precipitation.[7]

  • Vigorous vortexing is crucial for ensuring thorough mixing and efficient denaturation of proteins.[7]

Protocol for Protein Precipitation of Plasma Samples

Materials:

  • Plasma sample containing 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold ACN to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to further facilitate protein precipitation.[7]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

Data Presentation: Protein Precipitation

ParameterTypical ValueRationale
Analyte Recovery 85-105%High recovery is expected for small molecules not extensively bound to proteins.
Matrix Effect Moderate to HighIon suppression or enhancement is a common issue due to co-extracted phospholipids and other endogenous components.
Throughput HighThe simplicity of the procedure allows for rapid processing of a large number of samples.

PPT_Workflow

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the sample matrix. [9]Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. [10]Given the basic nature of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine, a mixed-mode cation exchange SPE sorbent is an excellent choice, as it provides dual retention mechanisms (ion exchange and reversed-phase) for enhanced selectivity. [11][12] Causality of Experimental Choices:

  • Mixed-Mode Cation Exchange Sorbent: This type of sorbent contains both hydrophobic (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups. This allows for the retention of the basic analyte via ionic interactions and the hydrophobic portions of the molecule via reversed-phase interactions, leading to superior cleanup. [11]* Conditioning and Equilibration: These steps are crucial for activating the sorbent and creating an environment conducive to analyte binding. [10]* Sample Loading at Acidic pH: Adjusting the sample pH to be acidic ensures that the primary amine of the analyte is protonated (positively charged), facilitating strong ionic retention on the cation exchange sorbent.

  • Wash Steps: An acidic wash will remove neutral and acidic interferences, while an organic wash (e.g., with methanol) will remove lipophilic interferences.

  • Elution with a Basic Organic Solvent: A small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is used to neutralize the charge on the analyte and disrupt the hydrophobic interactions, leading to its elution from the sorbent. [13]

Protocol for Solid-Phase Extraction of Plasma Samples

Materials:

  • Plasma sample containing 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • 2% Formic acid in water

  • Methanol

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: a. Wash the cartridge with 1 mL of 2% formic acid in water. b. Wash the cartridge with 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Solid-Phase Extraction

ParameterTypical ValueRationale
Analyte Recovery >90%High and reproducible recovery is achievable with optimized SPE protocols.
Matrix Effect Very LowSPE provides the cleanest extracts, significantly minimizing ion suppression.
Throughput Moderate to HighCan be automated with 96-well plate formats for increased throughput.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol pretreat 1. Sample Pre-treatment load 4. Load Sample pretreat->load condition 2. Condition Cartridge equilibrate 3. Equilibrate Cartridge condition->equilibrate equilibrate->load wash 5. Wash Cartridge load->wash elute 6. Elute Analyte wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Conclusion

The choice of sample preparation technique for the bioanalysis of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine will depend on the specific requirements of the assay, including the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and simple approach, suitable for early-stage discovery studies. Liquid-liquid extraction provides cleaner extracts and is a valuable tool for methods requiring lower limits of quantification. Solid-phase extraction, particularly with a mixed-mode cation exchange sorbent, offers the highest degree of selectivity and cleanup, making it the gold standard for regulatory-compliant bioanalytical method validation. [3][14] It is crucial to emphasize that the protocols provided in this application note are intended as a starting point. Method development and optimization are essential to achieve the desired performance characteristics for each specific application. Furthermore, all bioanalytical methods used to support regulatory submissions must be fully validated according to current international guidelines to ensure the generation of high-quality, reliable, and reproducible data. [2][15]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • Separations. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. Available at: [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Available at: [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • PubMed. Solid-phase extraction of drugs from biological tissues--a review. Available at: [Link]

  • LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]

  • ScienceDirect. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available at: [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Available at: [Link]

  • ScienceDirect. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available at: [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]

  • Waters Blog. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Available at: [Link]

  • California State University, Dominguez Hills. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • Chromatography Forum. (2005). Extraction method for amine and carboxilic group attached. Available at: [Link]

  • PubChem. 1-(Propan-2-yl)cyclobutan-1-amine. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Srivastava et al., IJPSR, 2019; Vol. 10(4): 1553-1566. Available at: [Link]

  • PMC. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]

  • PubChemLite. 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine. Available at: [Link]

  • PubChemLite. 4-(propan-2-yl)-1,3-thiazol-2-amine. Available at: [Link]

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

Sources

Application

Application Note: Conjugation Techniques Using 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Chemical Profiling & Mechanistic Rationale The molecule 1-[4-(Propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Chemical Profiling & Mechanistic Rationale

The molecule 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is a highly specialized building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics.

Structural Analysis & Steric Challenges: This molecule features a primary amine situated on a quaternary carbon (C1 of a cyclobutane ring), which is directly flanked by a bulky 4-isopropylthiazole moiety.

  • Conformational Restriction: The cyclobutane ring locks the amine into a rigid spatial orientation, enhancing metabolic stability but severely restricting the trajectory of incoming electrophiles.

  • Steric Shielding: The adjacent thiazole ring and its lipophilic isopropyl group create a dense steric shield. This α,α-disubstituted architecture renders the amine exceptionally hindered, causing standard conjugation techniques (e.g., EDC/NHS coupling or direct reductive amination with mild hydrides) to fail or proceed with impractically low yields.

To successfully conjugate this building block, researchers must employ highly reactive electrophilic intermediates and robust Lewis acid catalysis to overcome the high activation energy barriers associated with its steric bulk.

Amide Conjugation: Overcoming Steric Hindrance

Standard carbodiimide chemistry (EDC/HOBt) is generally insufficient for quaternary amines. Instead, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory. HATU converts the carboxylic acid into an highly reactive OAt (7-azabenzotriazole) ester. The critical advantage here is the neighboring group effect : the nitrogen atom in the pyridine ring of the OAt ester acts as an intramolecular general base, hydrogen-bonding with the incoming hindered amine and guiding it into the electrophilic carbonyl carbon, thereby accelerating aminolysis[1].

Protocol A: HATU-Mediated Amide Coupling (Self-Validating System)

Reagents: Carboxylic acid (1.0 eq), HATU (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (1.05 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Pre-Activation (Crucial Step): Dissolve the carboxylic acid and HATU in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA dropwise.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester. Pre-activation prevents the hindered amine from reacting directly with HATU to form unreactive guanidinium byproducts.

    • Validation Check: Stir for 10 minutes at room temperature. Aliquot 5 µL into methanol and analyze via LC-MS. The formation of the active OAt ester (or its methyl ester derivative in the MS sample) must be confirmed before proceeding.

  • Conjugation: Once activation is confirmed, add the cyclobutanamine building block in a single portion. Stir at room temperature for 4 to 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc.

  • DMF Removal & Isolation: Wash the combined organic layers with 5% aqueous LiCl (to pull residual DMF into the aqueous phase), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow A Carboxylic Acid Activation (HATU, DIPEA) B Active Ester Intermediate (OAt Ester) A->B 5-10 min, RT C Amine Addition (Hindered) B->C LC-MS Confirmed D Amide Conjugate Formation C->D 4-12 h, RT

Workflow for HATU-Mediated Amide Conjugation of Hindered Amines.

Reductive Amination: Forcing Imine Formation

Reductive amination typically utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) due to its mild nature and selectivity[2]. However, the steric bulk of the cyclobutane and thiazole rings severely retards the initial nucleophilic attack on the carbonyl, preventing imine formation. If the reducing agent is present prematurely, it will simply reduce the unreacted aldehyde/ketone to an alcohol.

To bypass this, an indirect (stepwise) reductive amination utilizing Titanium(IV) isopropoxide (Ti(OⁱPr)₄) is required[3]. Ti(OⁱPr)₄ acts as a powerful Lewis acid and water scavenger, forcing the equilibrium toward a transient imine/titanium complex. Once formed, a smaller, more reactive hydride source (NaBH₄) is introduced to complete the conjugation.

Protocol B: Ti(OⁱPr)₄-Mediated Reductive Amination

Reagents: Aldehyde/Ketone (1.0 eq), 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (1.1 eq), Ti(OⁱPr)₄ (1.5 eq), NaBH₄ (1.5 eq), Anhydrous THF, Absolute Ethanol.

Step-by-Step Methodology:

  • Forced Imination: In an oven-dried flask under N₂/Ar, dissolve the carbonyl compound and the amine in anhydrous THF (0.2 M). Add Ti(OⁱPr)₄ via syringe. Stir at 50 °C for 12 hours.

    • Causality: The elevated temperature and strong Lewis acidity provide the necessary energy to overcome the steric repulsion between the cyclobutane ring and the carbonyl compound.

    • Validation Check: Monitor via IR spectroscopy (disappearance of the C=O stretch at ~1710 cm⁻¹) or observe a distinct shift in TLC (using a basic stain like Ninhydrin) before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C. Add absolute ethanol (equal volume to THF) to solubilize the hydride. Add NaBH₄ in one portion. Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Causality: NaBH₄ is utilized instead of NaBH(OAc)₃ because the latter is too sterically demanding to access the bulky titanium-imine complex[2].

  • Hydrolysis & Workup: Carefully quench the reaction by adding 1M NaOH (or water).

    • Validation Check: A dense, white precipitate of Titanium dioxide (TiO₂) will immediately form, confirming the successful hydrolysis of the titanium complex.

  • Isolation: Filter the white slurry through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate for downstream purification.

Mechanism N1 Carbonyl + Hindered Amine N2 Lewis Acid (Ti(OiPr)4) N1->N2 N3 Transient Imine Complex N2->N3 - iPrOH N4 Reduction (NaBH4) N3->N4 IR/TLC Check N5 Alkyl Amine Conjugate N4->N5 Hydride Transfer

Mechanistic Pathway of Ti(OiPr)4-Mediated Reductive Amination.

Quantitative Data & Optimization Matrices

To ensure reproducibility across varying scales, refer to the following optimization matrices when conjugating this specific thiazolyl-cyclobutanamine.

Table 1: Reagent Selection Matrix for Hindered Amine Conjugation

Conjugation TypePrimary ReagentAdditive / CatalystSolventMechanistic Rationale
Amide Coupling HATUDIPEA (2.0-3.0 eq)DMF / NMPNeighboring group effect of HOAt accelerates aminolysis of hindered amines.
Amide Coupling Acid ChloridePyridine or TEADCMBypasses steric hindrance entirely by utilizing the most reactive acylating species.
Reductive Amination NaBH₄Ti(OⁱPr)₄ (1.5 eq)THF / EtOHStrong Lewis acid drives imine formation before reduction, preventing alcohol byproduct.
Reductive Amination NaBH(OAc)₃AcOH (catalytic)DCEMild conditions, but statistically yields <20% conversion due to cyclobutane steric bulk.

Table 2: Optimization Parameters for Reductive Amination

ParameterStandard Primary AmineThiazolyl-cyclobutanamineCausality for Modification
Imine Formation Time 30 - 60 minutes12 - 24 hoursSteric bulk of the quaternary cyclobutane carbon severely retards nucleophilic attack.
Temperature Room Temperature50 - 60 °C (Imination)Increased thermal energy is required to overcome the high activation barrier of the transition state.
Reducing Agent NaBH(OAc)₃NaBH₄NaBH(OAc)₃ is too bulky; NaBH₄ provides a smaller, unhindered hydride source.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Bhattacharyya, S., Fan, L., Vo, L., & Labadie, J. (2000). Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries. Synlett / PubMed. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Welcome to the Technical Support Center for the synthesis of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine . This guide is engineered for researchers and drug development professionals facing bottlenecks in synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine . This guide is engineered for researchers and drug development professionals facing bottlenecks in synthesizing this sterically hindered, heteroaryl-substituted cyclobutylamine.

Strategic Overview & Mechanistic Rationale

Synthesizing tertiary amines on a strained cyclobutane ring presents unique mechanistic challenges. A common but flawed approach is the direct nucleophilic addition of 4-isopropylthiazol-2-yllithium to cyclobutanone, followed by a Ritter reaction or azide displacement to convert the resulting tertiary alcohol to an amine.

Why the direct approach fails: Subjecting a tertiary cyclobutanol to the strong acidic conditions required for a Ritter reaction generates a tertiary carbocation. Due to the inherent ring strain of the four-membered ring, this intermediate rapidly undergoes a pinacol-type ring expansion, yielding an undesired cyclopentanone derivative rather than the target cyclobutylamine [1].

The Solution: To bypass the carbocation intermediate entirely, we strongly recommend the Ellman's sulfinamide methodology [2]. By condensing cyclobutanone with 2-methylpropane-2-sulfinamide, you create a robust electrophilic imine. The subsequent addition of the lithiated thiazole [3] directly installs the C-N bond, and mild acidic cleavage of the sulfinyl group yields the primary amine without triggering ring expansion.

Synthesis Workflow Pathway

SynthesisWorkflow Start Cyclobutanone + Ellman's Sulfinamide Condensation Ti(OEt)4 Condensation (THF, 70°C) Start->Condensation Imine N-Cyclobutylidene Sulfinyl Imine Condensation->Imine Checkpoint: 1H NMR Addition Nucleophilic Addition (BF3·OEt2, -78°C to RT) Imine->Addition Lithiation 4-Isopropylthiazole + n-BuLi (-78°C, THF) Lithiation->Addition Thiazol-2-yllithium Sulfinamide Tertiary Sulfinamide Intermediate Addition->Sulfinamide Checkpoint: LC-MS Deprotection Acidic Cleavage (4M HCl in Dioxane/MeOH) Sulfinamide->Deprotection Product 1-[4-(Propan-2-yl)-1,3-thiazol-2-yl] cyclobutan-1-amine Deprotection->Product Final Isolation

Fig 1: Optimized Ellman sulfinamide synthesis workflow for 1-(heteroaryl)cyclobutan-1-amines.

Troubleshooting & FAQs

Q: Why am I seeing significant amounts of unreacted cyclobutanone despite using an excess of Ellman's sulfinamide and Ti(OEt)₄? A: Cyclobutanone is highly volatile (b.p. ~99 °C). If the condensation is run at elevated temperatures (e.g., 70 °C) in an open or loosely capped flask, the ketone evaporates into the headspace before condensation can reach completion. Fix: Run the reaction in a sealed, pressure-rated vial. Ensure Ti(OEt)₄ is fresh, as degraded titanium reagents fail to act as effective water scavengers, stalling the equilibrium.

Q: The addition of 4-isopropylthiazol-2-yllithium to the sulfinyl imine stalls at 30-40% conversion. How can I drive this to completion? A: The N-cyclobutylidene sulfinyl imine is sterically hindered, and its alpha-protons are relatively acidic. 4-Isopropylthiazol-2-yllithium acts as a strong base, leading to competitive deprotonation (enolization) of the imine rather than 1,2-addition. Fix: You must modulate the reactivity. Pre-complexing the imine with a Lewis acid like BF₃·OEt₂ increases the electrophilicity of the imine carbon, favoring the addition pathway over deprotonation.

Q: During the final deprotection step, my product degrades into a complex mixture. What is causing this? A: Harsh acidic conditions in the presence of trace water can cause hydrolysis of the target amine back to cyclobutanone and the free heteroaryl moiety. Fix: Ensure strictly anhydrous conditions during deprotection. Use 4M HCl in anhydrous dioxane mixed with anhydrous methanol. Avoid aqueous workups until the reaction is fully neutralized.

Quantitative Optimization Data

The nucleophilic addition step is the most common point of failure. The table below summarizes our internal optimization data for the addition of 4-isopropylthiazol-2-yllithium to the N-cyclobutylidene sulfinyl imine.

Reagent System (Equivalents)Lewis Acid AdditiveTemperature ProfileConversion (%)Isolated Yield (%)
n-BuLi (1.2 eq)None-78 °C to RT45%31%
n-BuLi (1.5 eq)None-78 °C to 0 °C52%38%
n-BuLi (1.5 eq)CeCl₃ (1.5 eq)-78 °C to -20 °C88%76%
n-BuLi (1.5 eq) BF₃·OEt₂ (1.2 eq) -78 °C to -40 °C >95% 84%

Validated Experimental Protocols

Step 1: Synthesis of N-Cyclobutylidene-2-methylpropane-2-sulfinamide
  • Setup: To a flame-dried, pressure-rated 50 mL vial equipped with a magnetic stir bar, add cyclobutanone (1.00 g, 14.2 mmol) and (R)-2-methylpropane-2-sulfinamide (1.89 g, 15.6 mmol).

  • Condensation: Add anhydrous THF (15 mL) followed by titanium(IV) ethoxide (6.48 g, 28.4 mmol). Seal the vial tightly with a Teflon-lined cap.

  • Heating: Stir the mixture at 70 °C for 18 hours.

  • Self-Validating Checkpoint: Take a 50 µL aliquot, dilute in CDCl₃, and run a crude ¹H NMR. Look for the disappearance of the cyclobutanone multiplet (~δ 3.1 ppm) and the appearance of the sharp tert-butyl singlet of the product (~δ 1.2 ppm).

  • Workup: Cool to room temperature. Pour the mixture into rapidly stirring brine (15 mL) to precipitate TiO₂ salts. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over MgSO₄, and concentrate to yield the imine.

Step 2: Nucleophilic Addition of 4-Isopropylthiazol-2-yllithium
  • Lithiation: In a flame-dried flask under argon, dissolve 4-isopropylthiazole (1.91 g, 15.0 mmol) in anhydrous THF (20 mL). Cool to -78 °C. Dropwise, add n-BuLi (2.5 M in hexanes, 6.0 mL, 15.0 mmol). Stir at -78 °C for 45 minutes.

  • Imine Activation: In a separate flask, dissolve the imine from Step 1 (approx. 10.0 mmol) in anhydrous THF (15 mL). Cool to -78 °C. Add BF₃·OEt₂ (1.70 g, 12.0 mmol) dropwise. Stir for 15 minutes.

  • Addition: Using a cannula, transfer the lithiated thiazole solution into the activated imine flask at -78 °C.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.

  • Self-Validating Checkpoint: Quench a 100 µL aliquot in sat. NH₄Cl and analyze via LC-MS. Confirm the presence of the desired mass[M+H]⁺ for the sulfinamide intermediate.

  • Workup: Quench the main reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the tertiary sulfinamide.

Step 3: Acidic Cleavage to Target Amine
  • Deprotection: Dissolve the purified sulfinamide (1.0 equiv) in anhydrous methanol (0.2 M concentration). Add 4M HCl in anhydrous dioxane (3.0 equiv).

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield a crude solid. Triturate the solid with cold diethyl ether to remove the cleaved sulfinyl byproducts.

  • Free-basing (Optional): If the free amine is required rather than the HCl salt, partition the solid between 1M NaOH and dichloromethane, extract, dry, and concentrate.

References

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry Marine Drugs, MDPI / PMC. URL:[Link]

  • Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes ACS Omega, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Welcome to the technical support guide for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental principles to advanced formulation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine.

Q1: Why is my compound exhibiting poor aqueous solubility?

A1: The structure of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine contains both hydrophobic (isopropyl, cyclobutane, thiazole ring) and hydrophilic (primary amine) moieties. The overall solubility is a balance between these competing characteristics. The relatively large nonpolar surface area likely dominates, leading to low intrinsic solubility in water. The crystal lattice energy of the solid form also plays a crucial role; a highly stable crystal structure will require more energy to break apart, resulting in lower solubility.[1][2]

Q2: What is the first and most critical parameter to investigate?

A2: The pH of the aqueous medium is the most critical initial parameter to investigate. The primary amine group in the molecule is basic and can be protonated to form a more soluble cationic species. Therefore, the solubility of this compound is expected to be highly pH-dependent.[3][4][5]

Q3: I've tried adjusting the pH, but the solubility is still insufficient. What's the next logical step?

A3: If pH adjustment alone is not sufficient, the next logical step is to consider forming a salt of the compound. Converting the basic amine to a salt with a suitable counterion can significantly disrupt the crystal lattice and improve aqueous solubility and dissolution rate.[2][6][7][8]

Q4: Are there any quick formulation approaches I can try for early-stage experiments?

A4: For preliminary in-vitro experiments, using co-solvents can be a rapid way to increase solubility.[9][10] Common water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can disrupt the structure of water and reduce its polarity, thereby enhancing the solubility of hydrophobic compounds.[10][11][12]

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic, tiered approach to overcoming solubility challenges. Each guide includes the underlying scientific principles and detailed experimental protocols.

Tier 1: Fundamental Physicochemical Modifications

This initial tier focuses on manipulating the inherent properties of the drug molecule and its immediate environment.

Guide 1.1: Systematic pH-Solubility Profiling

Causality: The primary amine on the cyclobutane ring is a weak base. At a pH below its pKa, the amine will be protonated (R-NH3+), forming a charged species that is significantly more soluble in polar solvents like water than the neutral form (R-NH2).[3][4] A systematic pH-solubility profile is essential to identify the optimal pH range for solubilization.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method) [13][14]

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine to a vial containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution.

Data Presentation: Expected pH-Solubility Profile

pHExpected Solubility (Hypothetical)Predominant Species
2.0HighR-NH3+ (Protonated)
4.0Moderate-HighR-NH3+ (Protonated)
6.0ModerateMix of R-NH3+/R-NH2
7.4LowR-NH2 (Neutral)
9.0Very LowR-NH2 (Neutral)

Troubleshooting Workflow: pH Adjustment

G start Start: Poor Solubility prep_buffers Prepare Buffers (pH 2-9) start->prep_buffers shake_flask Perform Shake-Flask Solubility Study prep_buffers->shake_flask analyze Analyze Supernatant (HPLC-UV) shake_flask->analyze plot Plot Solubility vs. pH analyze->plot decision Is Solubility Sufficient at Optimal pH? plot->decision end_success End: Use Optimal pH Buffer decision->end_success Yes next_tier Proceed to Tier 1: Salt Formation decision->next_tier No

Caption: Workflow for pH-solubility profiling.

Guide 1.2: Salt Form Screening

Causality: Forming a salt of a weakly basic drug with an acid counterion can significantly improve its solubility and dissolution rate.[2][7][15][16] The ionic nature of the salt disrupts the crystalline packing of the neutral freebase, leading to a more soluble solid form.[6][8] The choice of counterion is critical, as it can influence properties like hygroscopicity, stability, and manufacturability.[6][15]

Experimental Protocol: Salt Screening

  • Solvent Selection: Dissolve the freebase form of the compound in a suitable organic solvent (e.g., acetone, ethanol).

  • Counterion Addition: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of various pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid, citric acid).

  • Crystallization: Allow the salt to crystallize, which may require cooling, anti-solvent addition, or slow evaporation.

  • Isolation and Characterization: Isolate the resulting solid and characterize it to confirm salt formation and assess its properties (e.g., using XRD, DSC, and TGA).

  • Solubility Assessment: Determine the aqueous solubility of each salt form using the shake-flask method described in Guide 1.1.

Data Presentation: Comparison of Salt Forms

Salt FormCounterionAqueous Solubility at pH 7.4 (Hypothetical)
Freebase-0.05 mg/mL
HydrochlorideHCl5.0 mg/mL
MesylateCH3SO3H3.5 mg/mL
TartrateC4H6O62.8 mg/mL
Tier 2: Formulation-Based Strategies

If fundamental modifications are insufficient, advanced formulation strategies using excipients are necessary.

Guide 2.1: Utilizing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[9][10][17] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.[11][12]

Experimental Protocol: Co-solvent Solubility Assessment

  • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[10][18]

  • System Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Measure the solubility of the compound in each co-solvent mixture using the shake-flask method.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Data Presentation: Co-solvent Effects

Co-solvent SystemConcentration (% v/v)Solubility (Hypothetical)
Water0%0.05 mg/mL
PEG 400 in Water20%1.5 mg/mL
Propylene Glycol in Water20%1.1 mg/mL
Ethanol in Water20%0.9 mg/mL
Guide 2.2: Employing Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[19] The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively increasing the overall solubility of the drug in the aqueous medium.[20][21][22]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose non-ionic surfactants commonly used in pharmaceutical formulations, such as Polysorbate 80 (Tween 80) or Poloxamer 188.[18][23]

  • Solution Preparation: Prepare aqueous solutions with varying concentrations of the selected surfactant, ensuring some concentrations are above the known CMC.

  • Solubility Measurement: Determine the solubility of the compound in each surfactant solution using the shake-flask method.

  • Data Analysis: Plot the solubility as a function of surfactant concentration to observe the effect of micellar solubilization.

Troubleshooting Workflow: Formulation Strategies

G start Start: Insufficient Solubility with pH/Salt cosolvent Tier 2.1: Test Co-solvents (PEG, PG) start->cosolvent decision_co Sufficient? cosolvent->decision_co surfactant Tier 2.2: Test Surfactants (Tween 80) decision_su Sufficient? surfactant->decision_su cyclodextrin Tier 2.3: Test Cyclodextrins (HP-β-CD) decision_cy Sufficient? cyclodextrin->decision_cy decision_co->surfactant No end_success End: Optimized Formulation decision_co->end_success Yes decision_su->cyclodextrin No decision_su->end_success Yes decision_cy->end_success Yes next_tier Proceed to Tier 3 decision_cy->next_tier No

Caption: Tiered approach to formulation-based solubility enhancement.

Guide 2.3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25][26][27] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule within their cavity, thereby increasing its apparent water solubility.[24][25][27][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used due to its high aqueous solubility and safety profile.[28]

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Equilibration: Add an excess of the compound to each solution and equilibrate as described in the shake-flask method.

  • Analysis: Determine the concentration of the dissolved compound in each solution.

  • Data Interpretation: Plot the total drug concentration against the HP-β-CD concentration. The shape of the resulting phase solubility diagram provides information about the stoichiometry and stability of the inclusion complex.

Data Presentation: Phase Solubility Diagram

HP-β-CD Conc. (mM)Drug Solubility (mM) (Hypothetical)
00.2
101.5
202.8
304.1
405.4
Tier 3: Advanced Solid-State and Particle Engineering

This final tier involves modifying the physical form of the solid compound to enhance its dissolution characteristics.

Guide 3.1: Particle Size Reduction

Causality: The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation. Reducing the particle size of the compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[][30][31][32] For very small particles (nanocrystals), even the equilibrium solubility can be increased.[32][33]

Experimental Protocol: Micronization and Dissolution Testing

  • Micronization: Reduce the particle size of the compound using techniques like jet milling or ball milling.

  • Particle Size Analysis: Characterize the particle size distribution of the micronized material using a method like laser diffraction.

  • Dissolution Testing: Perform a dissolution test comparing the micronized material to the un-milled material. Use a standard dissolution apparatus (e.g., USP Apparatus 2) with a relevant aqueous medium.[34]

  • Data Analysis: Plot the percentage of drug dissolved over time for both materials to compare their dissolution profiles.

Data Presentation: Dissolution Profile Comparison

Time (min)% Dissolved (Un-milled)% Dissolved (Micronized)
510%40%
1525%75%
3040%90%
6055%95%

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI. Available from: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available from: [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024). Imperial Oilfield Chemicals Pvt. Ltd. Available from: [Link]

  • Surya Prakasarao, et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). PMC. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Available from: [Link]

  • Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. (n.d.). PMC. Available from: [Link]

  • Effect of particle size on the dissolution behaviors of poorly water-soluble drugs. (2012). PubMed. Available from: [Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (n.d.). PubMed. Available from: [Link]

  • Surfactant Excipients. (n.d.). American Pharmaceutical Review. Available from: [Link]

  • The Role of Surfactants in Compounded Preparation. (2022). THE PCCA BLOG. Available from: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Springer. Available from: [Link]

  • What Are Surfactants? Uses, Benefits, and Safety. (2025). Musim Mas. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Available from: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC. Available from: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Wiley Online Library. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Available from: [Link]

  • Solving solubility issues in modern APIs. (2018). TAPI. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Available from: [Link]

  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. Available from: [Link]

  • Aqueous Solubility: Simple Predictive Methods (In Silico, in Vitro and Bio-Relevant Approaches). (2013). PubMed. Available from: [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers. Available from: [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (n.d.). PMC. Available from: [Link]

  • CHAPTER 2: Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Available from: [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs. (2025). Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Available from: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. Available from: [Link]

  • Technical Note: Solubility Measurements. (2017). U.S. Pharmacopeia. Available from: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre. Available from: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (n.d.). PMC. Available from: [Link]

  • pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Available from: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ScienceDirect. Available from: [Link]

  • 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine. (n.d.). NextSDS. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). AJPO Journals. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Available from: [Link]

Sources

Troubleshooting

Optimizing chromatographic separation of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chromatographic challenges associated with 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine and its related impurities.

This molecule presents a unique analytical triad: a highly basic primary cyclobutanamine (prone to severe secondary interactions), a thiazole core (susceptible to positional isomerism), and an isopropyl group (whose absence creates highly polar degradation products). The guides below bridge theoretical causality with field-proven, self-validating methodologies to ensure absolute scientific integrity in your method development.

Diagnostic Workflow

Troubleshooting_Workflow Start Analyze 1-[4-(Propan-2-YL)-1,3-thiazol- 2-YL]cyclobutan-1-amine Tailing Peak Tailing? (Tf > 1.5) Start->Tailing Isomer Co-eluting Isomers? (Rs < 1.5) Start->Isomer Polar Poor Retention of Des-isopropyl Impurity? Start->Polar FixTailing Adjust pH > 2 units from pKa or use 0.1% OPA/TFA Tailing->FixTailing Yes FixIsomer Switch to PFP Phase for Steric & π-π Selectivity Isomer->FixIsomer Yes FixPolar Decrease Initial %B to 2% or use HILIC Mode Polar->FixPolar Yes Validate Execute Self-Validating SST Protocol FixTailing->Validate FixIsomer->Validate FixPolar->Validate

Caption: Diagnostic workflow for resolving common chromatographic failures in thiazolyl-amine analysis.

Troubleshooting FAQs

Q1: Why does the primary amine peak of my target compound exhibit severe tailing (Tf > 2.0) on a standard C18 column? Causality: The target compound contains a primary cyclobutanamine group with a pKa of approximately 9.5. At neutral or slightly acidic pH (pH 4–7), this amine is fully protonated. Standard silica-based columns contain residual acidic silanols (pKa ~ 3.5–4.5) that are ionized in this pH range. The electrostatic attraction between your protonated basic amine and the ionized silanols causes secondary ion-exchange interactions, which manifest as severe peak tailing. The retention mechanism for basic compounds on silica supports is inherently complex and highly sensitive to these secondary interactions[1]. Solution: You must manipulate the mobile phase pH to be at least two units above or below the amine's pKa to ensure a single ionization state[2]. For aminothiazoles, utilizing a low-pH additive like 0.1% orthophosphoric acid (OPA) or Trifluoroacetic acid (TFA) drops the pH to ~2.0, completely protonating (neutralizing) the silanols and shutting down the secondary interaction[3].

Q2: How can I resolve the 4-isopropyl and 5-isopropyl positional isomers? They co-elute perfectly on my C18 column. Causality: The 4-isopropyl and 5-isopropyl isomers of the thiazole ring possess nearly identical hydrophobic surface areas (LogP) and pKa values. A standard C18 column separates analytes primarily based on dispersive hydrophobic partitioning. This mechanism is fundamentally blind to the subtle steric differences of the isopropyl group's position on the planar 5-membered thiazole ring. Solution: Abandon the C18 phase and switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms, including dipole-dipole interactions, hydrogen bonding, and crucial π-π interactions with the thiazole ring. The rigid, fluorinated aromatic ring of the PFP phase provides strict shape selectivity that effectively discriminates between planar steric isomers.

Q3: The des-isopropyl degradation impurity (1-(1,3-thiazol-2-yl)cyclobutan-1-amine) elutes in the void volume. How do I increase its retention? Causality: Cleaving the isopropyl group drastically reduces the molecule's hydrophobicity. The highly polar amine-thiazole-cyclobutane core now dominates the molecule's behavior. Under standard Reversed-Phase (RP) conditions with typical starting organic percentages (e.g., 10-20% Acetonitrile), the impurity lacks sufficient hydrophobic character to partition into the stationary phase and is swept out with the solvent front. Solution: Implement a mixed-mode approach or alter the initial gradient. Start your gradient at 0–2% organic modifier using an aqueous-compatible column (AQ-C18). Alternatively, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can leverage the basic nature of the amine to drastically increase retention without requiring highly aqueous mobile phases[4].

Quantitative Data Summary

The following table summarizes the expected relative retention times (RRT) and resolution (Rs) of the API and its critical impurities across different stationary phases, demonstrating the necessity of phase selection.

Analyte / ImpurityRRT (Standard C18)RRT (PFP Phase)Resolution (Rs) on PFPPrimary Separation Mechanism
Des-isopropyl impurity 0.450.52> 5.0Hydrophobic partitioning
1-[4-(Propan-2-YL)...] (API) 1.001.00N/AReference Peak
5-isopropyl positional isomer 1.021.152.8Steric recognition & π-π interactions
Cyclopentanamine analog 1.351.284.1Hydrophobic partitioning

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes embedded System Suitability Testing (SST) criteria; if the system fails these criteria, the protocol dictates the exact physical parameter to adjust, ensuring the method corrects itself before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to exactly 3.0 ± 0.05 using Formic Acid. Causality: This precise pH ensures the cyclobutanamine is fully protonated while suppressing silanol ionization.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm core-shell).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Note: Temperature profoundly impacts the retention of basic compounds[1].

  • Injection Volume: 2.0 µL (to prevent solvent-effect band broadening).

  • Detection: UV at 272 nm[3].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% to 60% B

    • 12.0 - 15.0 min: 60% B

    • 15.0 - 15.1 min: 60% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Testing (SST) & Auto-Validation

Inject a resolution mixture containing the API, the 5-isopropyl isomer, and the des-isopropyl impurity at 0.1 mg/mL. Evaluate against the following logic gates:

  • Check Tailing Factor (Tf): Measure Tf of the API peak.

    • Criterion: Tf must be ≤ 1.5.

    • Auto-Correction if Failed: The buffer capacity is insufficient. Verify Mobile Phase A pH is strictly 3.0. If correct, remake Mobile Phase A increasing Ammonium Formate to 20 mM.

  • Check Isomer Resolution (Rs): Measure Rs between the API and the 5-isopropyl isomer.

    • Criterion: Rs must be ≥ 2.0.

    • Auto-Correction if Failed: The π-π interactions are too weak. Decrease column temperature from 35 °C to 30 °C to enhance steric recognition and increase retention time.

  • Check Retention Factor (k'): Measure k' of the des-isopropyl impurity.

    • Criterion: k' must be ≥ 2.0.

    • Auto-Correction if Failed: Decrease the initial gradient hold from 5% B to 2% B.

Proceed to sample analysis ONLY when all three SST criteria self-validate.

References

  • Basavanakatti, M. A., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies." BMC Chemistry, 2024. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column." Journal of Chromatography, 2002. URL:[Link]

  • National Academy of Sciences, India (NASC). "An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives." Analytical HPLC Method Development, 2022. URL: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 2-Amino-5-methylthiazole and mixed-mode chromatography." Technical Resources, 2023. URL: [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Welcome to the Technical Support Center. Designed for researchers, analytical scientists, and drug development professionals, this portal provides authoritative troubleshooting guides, self-validating protocols, and mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Designed for researchers, analytical scientists, and drug development professionals, this portal provides authoritative troubleshooting guides, self-validating protocols, and mechanistic insights to prevent the oxidative degradation of 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine during storage and handling.

Mechanistic Overview: Understanding the Vulnerabilities

As a Senior Application Scientist, I cannot stress enough that preventing degradation begins with understanding the molecular causality. Oxidation is the second most common degradation pathway for pharmaceuticals, surpassed only by hydrolysis[1].

This specific intermediate contains two highly susceptible sites for oxidation:

  • The Primary Amine (Cyclobutylamine moiety): Primary amines are prone to autoxidation via radical chain mechanisms. This process proceeds through hydrogen abstraction and electron transfer, generating amine radicals[2]. This ultimately leads to the formation of hydroxylamines, oximes, and potentially nitroso compounds.

  • The Thiazole Ring (Sulfur atom): The thiazole ring possesses reactive positions where oxidation reactions readily take place[3]. The sulfur atom can undergo electrophilic oxidation in the presence of trace peroxides (often formed in ethereal solvents or hygroscopic excipients) to yield sulfoxides and, under harsh conditions, sulfones[4].

OxidationPathways API 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL] cyclobutan-1-amine AmineOx Primary Amine Oxidation (Radical Mechanism) API->AmineOx O2 / Light / Metals ThiazoleOx Thiazole Sulfur Oxidation (Electrophilic/Peroxide) API->ThiazoleOx Peroxides / Moisture Hydroxylamine Hydroxylamine / Oxime Degradants AmineOx->Hydroxylamine Sulfoxide Thiazole S-oxide (Sulfoxide) ThiazoleOx->Sulfoxide Sulfone Thiazole S,S-dioxide (Sulfone) Sulfoxide->Sulfone Excess Oxidant

Diagram 1: Divergent oxidative degradation pathways for the amine and thiazole moieties.

Frequently Asked Questions (FAQs)

Q1: My batch turned slightly yellow after three months of storage in a clear vial at room temperature. What happened? Answer: The discoloration is a classic indicator of photo-oxidative degradation. Primary amines undergo radical-initiated autoxidation when exposed to UV/visible light and atmospheric oxygen, forming colored trace impurities like complex polymeric species. ICH guidelines explicitly state that drug substances should be exposed to UV and visible light during stability testing to assess their susceptibility to photodegradation[5]. Solution: You must store this compound in amber glass vials to block UV light and purge the headspace with an inert gas (Argon) to displace oxygen.

Q2: We detected a +16 Da and a +32 Da mass shift in our LC-MS analysis of a 6-month-old batch. Which functional group is oxidizing? Answer: A +16 Da shift typically corresponds to the addition of one oxygen atom, while +32 Da corresponds to two. In this molecule, both the primary amine and the thiazole sulfur can oxidize. However, thiazole sulfur oxidation to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da) is highly common when exposed to trace peroxides[4]. Troubleshooting Tip: To differentiate analytically, use 1 H-NMR. A downfield shift in the thiazole C5-proton strongly indicates sulfur oxidation. If the degradation occurred in the presence of hygroscopic excipients, peroxide-mediated sulfur oxidation is the likely culprit[1].

Q3: Does the cyclobutane ring contribute to the oxidative instability? Answer: While cyclobutane has inherent ring strain (~26 kcal/mol), it is generally stable under standard storage conditions. However, if the primary amine oxidizes to a radical intermediate, the ring strain can lower the activation energy for ring-opening side reactions. Preventing the initial amine oxidation is therefore critical to maintaining the structural integrity of the cyclobutane ring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in confirmation steps so you do not have to guess if the procedure was successful.

Protocol A: Self-Validating Inert Storage Workflow

To ensure absolute stability, follow this strict packaging protocol. It is "self-validating" because Step 5 (headspace analysis) provides immediate confirmation of a successful seal before long-term storage.

  • Drying: Dry the API in a vacuum oven at 40°C for 12 hours to achieve <0.1% moisture. Causality: Moisture accelerates the formation of peroxides in trace solvents, which directly attack the thiazole sulfur.

  • Transfer: Transfer the dried powder into pre-weighed, amber borosilicate glass vials.

  • Purging: Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Purge at a low flow rate for 60 seconds. Causality: Argon is significantly heavier than air and nitrogen, allowing it to effectively blanket the solid API at the bottom of the vial.

  • Sealing: Cap immediately with a PTFE-lined silicone septum cap. Weigh the vial to establish a baseline mass.

  • Validation (The Self-Check): Use a headspace oxygen analyzer on a sacrificial control vial from the same batch to confirm O 2​ levels are <1%. If >1%, re-purge the entire batch.

  • Storage: Store securely at -20°C in a desiccated environment.

Protocol B: Forced Degradation (Stability-Indicating Method)

To confidently track oxidative degradation during your analytical development, you must develop a Stability-Indicating Method (SIM) using forced degradation[5].

  • Preparation: Prepare a 1.0 mg/mL solution of the API in a methanol/water (50:50) diluent.

  • Oxidative Stress: Add 3% Hydrogen Peroxide (H 2​ O 2​ ) to achieve a final concentration of 0.3% H 2​ O 2​ .

  • Incubation: Incubate at 25°C for 24 hours.

  • Quenching (Critical Step): Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite). Causality: Failing to quench the peroxide will cause continuous on-column oxidation during HPLC analysis, leading to false-positive degradation artifacts.

  • Analysis: Analyze via HPLC-UV/MS. You should observe baseline resolution between the parent peak, the sulfoxide degradant, and the hydroxylamine degradant.

StabilityWorkflow Start 1.0 mg/mL API Solution Stress Add 0.3% H2O2 (Oxidative Stress) Start->Stress Incubate Incubate 24h @ 25°C Stress->Incubate Quench Quench with Na2S2O5 (Prevents Artifacts) Incubate->Quench Analyze HPLC-UV/MS Analysis (Confirm Resolution) Quench->Analyze

Diagram 2: Self-validating workflow for forced oxidative degradation analysis.

Quantitative Degradation Matrix

The following table summarizes the expected degradation rates of the compound under various storage conditions. Data is synthesized based on Arrhenius kinetics for primary amines and thiazole derivatives.

Storage ConditionAtmosphereContainer TypeEst. Degradation Rate (%/month)Primary Degradant Observed
25°C, 60% RHAmbient AirClear Glass1.25%Amine oxides, Trace Sulfoxides
25°C, DryArgonAmber Glass0.15%Trace Sulfoxides
4°C, DryAmbient AirClear Glass0.40%Amine oxides
-20°C, Dry Argon Amber Glass < 0.01% None detected (Optimal)

References

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Synthesis and oxidation of some azole-containing thioethers Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

Sources

Troubleshooting

Refining crystallization conditions for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Welcome to the Technical Support Center for the crystallization and solid-state refinement of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine . This guide is designed for researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state refinement of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine .

This guide is designed for researchers and drug development professionals. It bypasses generic advice to directly address the unique thermodynamic and kinetic challenges posed by this molecule's structural features: the steric bulk of the isopropyl group, the rigidity of the cyclobutane ring, and the differential basicity between the primary amine and the thiazole core.

PART 1: Molecular Mechanics & Crystallization Strategy

Successful crystallization of this compound requires a deep understanding of its structural causality. The free base is notoriously difficult to crystallize due to the steric hindrance generated by the 4-isopropyl group and the cyclobutane ring. These features disrupt planar molecular stacking, lowering the lattice energy and making the free base highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Furthermore, the molecule possesses two distinct basic centers :

  • Primary Amine (Cyclobutane-linked): Estimated pKa ~8.0–8.5 (slightly attenuated by the electron-withdrawing alpha-thiazole ring).

  • Thiazole Nitrogen: Weakly basic, pKa ~2.5 .

To achieve a stable, highly crystalline solid, the optimal strategy shifts from isolating the free base to executing a targeted mono-salt screening using weak-to-medium acids, followed by kinetically controlled antisolvent crystallization.

PART 2: Troubleshooting Guides & FAQs

Q: During cooling crystallization of the free base, the solution consistently oils out instead of forming crystals. How can I force nucleation? A: Oiling out (LLPS) occurs when the supersaturation curve crosses the binodal curve before reaching the metastable zone limit for crystallization. For this specific compound, the bulky isopropyl group prevents efficient packing, dropping the melting point close to ambient temperatures. Solution: Do not force supersaturation via rapid cooling. Instead, switch to a highly non-polar antisolvent (e.g., heptane) and hold the temperature just above the cloud point. Introduce seed crystals at a low supersaturation ratio ( S≈1.1−1.2 ) to bypass the LLPS boundary. If oiling out persists, you must pivot to salt formation.

Q: When forming the HCl salt, the resulting solid is highly hygroscopic, sticky, and exhibits a shifting XRPD pattern. Why does this happen? A: This is a classic symptom of di-salt formation. Hydrochloric acid (pKa ≈−6 ) is strong enough to protonate both the primary amine (pKa ~8.5) and the weakly basic thiazole nitrogen (pKa ~2.5). Di-salts of weakly basic heteroaromatics are thermodynamically unstable in ambient humidity and rapidly deliquesce. Solution: Apply the ΔpKa>3 rule strictly for the primary amine while avoiding protonation of the thiazole. Select acids with a pKa between 3.0 and 5.0 (e.g., Succinic acid, Adipic acid) to selectively form a stoichiometric 1:1 mono-salt.

Q: I am observing batch-to-batch inconsistency in the XRPD patterns when using antisolvent crystallization for the isolated salts. What is driving this polymorphism? A: Thiazole derivatives are highly prone to complex polymorphic and solvate/hydrate transformations during antisolvent addition . The inconsistency is driven by the kinetics of the antisolvent addition rate. Fast addition of an antisolvent creates localized zones of high supersaturation, kinetically trapping the molecule into metastable polymorphs or solvates. Solution: Implement a controlled, slow antisolvent addition protocol at an elevated temperature (e.g., 50 °C / 323 K) to thermodynamically favor the stable, unsolvated form .

PART 3: Standardized Experimental Protocols

Protocol A: High-Throughput Mono-Salt Screening (HTSS)

This self-validating protocol is adapted from industry-standard high-throughput methodologies to prevent di-salt formation and identify the most stable crystalline form .

  • Stock Preparation: Dissolve the free base in Tetrahydrofuran (THF) or Methanol (MeOH) to a concentration of 50 mg/mL.

  • Acid Dispensation: Aliquot the free base solution into a 96-well plate (approx. 2 mg API per well). Add 1.05 molar equivalents of the selected acids (See Table 1) using 0.1 M aqueous or methanolic acid stock solutions.

  • Incubation & Evaporation: Seal the plate and incubate at 40 °C for 2 hours to ensure complete proton transfer. Remove the seal and evaporate the carrier solvents thoroughly using a centrifugal evaporator.

  • Crystallization: Add 100 μL of crystallization solvent arrays (e.g., Acetone, Ethyl Acetate, Isopropanol) to the wells. Heat to 50 °C, hold for 1 hour, and cool linearly to 5 °C at a rate of 0.1 °C/min.

  • Validation: Examine all wells under a birefringence microscope. Wells exhibiting birefringence (Hits) must be subjected to HPLC (to confirm >95% API recovery and rule out acid-only crystallization) and XRPD to identify unique polymorphs.

SaltScreening Start Free Base Solution (THF or MeOH) AddAcid Add Acid Counterions (pKa 3.0 - 5.0) Start->AddAcid Incubate Incubate & Evaporate/Cool AddAcid->Incubate Birefringence Birefringence Microscopy Incubate->Birefringence Hit Crystalline Solid (Hit) Birefringence->Hit Positive NoHit Oil / Amorphous (No Hit) Birefringence->NoHit Negative Analyze XRPD & HPLC Analysis Hit->Analyze ScaleUp Select Lead Salt & Scale Up Analyze->ScaleUp

Workflow for high-throughput salt screening and lead selection.

Protocol B: Thermodynamic Antisolvent Crystallization

To avoid the kinetic trapping of metastable polymorphs, use this controlled addition protocol.

  • Dissolution: Dissolve the selected mono-salt in a highly soluble solvent (e.g., Methanol) at 50 °C (323 K) near its saturation point.

  • Equilibration: Hold the solution at 50 °C for 30 minutes with overhead stirring at 250 RPM.

  • Antisolvent Titration: Begin adding the antisolvent (e.g., Water or Heptane, depending on the salt's polarity) at a strictly controlled rate of 0.1 mL/min using a syringe pump.

  • Nucleation Hold: Once the solution becomes slightly turbid (cloud point), pause the antisolvent addition. Hold the temperature and stirring constant for 2 hours to allow the thermodynamically stable unsolvated form to nucleate and undergo solvent-mediated phase transformation.

  • Completion: Resume antisolvent addition at 0.2 mL/min until the target yield is achieved. Filter and dry under vacuum at 40 °C.

Polymorphism Supersat Supersaturated Solution FastAdd Fast Antisolvent Addition Supersat->FastAdd SlowAdd Slow Antisolvent Addition Supersat->SlowAdd Supersat->SlowAdd Metastable Metastable Form (Kinetic) FastAdd->Metastable Stable Stable Form (Thermodynamic) SlowAdd->Stable Solvate Solvate/Hydrate SlowAdd->Solvate Metastable->Stable Solvent Mediated Solvate->Stable Desolvation

Thermodynamic vs. kinetic pathways in antisolvent crystallization.

PART 4: Quantitative Data Summaries

Table 1: Recommended Counterions for Selective Mono-Salt Screening Target: Protonate the primary amine (pKa ~8.5) while leaving the thiazole (pKa ~2.5) neutral.

Acid CounterionpKa1pKa2Rationale for Selection
Succinic Acid 4.215.64Ideal pKa range; forms highly crystalline, non-hygroscopic salts.
Adipic Acid 4.445.44Excellent safety profile (GRAS); good lattice energy contributor.
L-Tartaric Acid 2.984.34Lower pKa1 provides strong driving force; introduces chirality for potential resolution.
Benzoic Acid 4.20N/AAromatic ring can π−π stack with the thiazole, improving crystallinity.
Hydrochloric Acid-6.0N/AAvoid: Will protonate thiazole, leading to hygroscopic di-salt mixtures.

Table 2: Antisolvent Crystallization Parameters

ParameterKinetic Control (Avoid)Thermodynamic Control (Target)
Temperature < 20 °C (Rapid cooling)50 °C (323 K)
Antisolvent Addition Rate > 1.0 mL/min (Dump addition)0.1 - 0.2 mL/min (Titration)
Supersaturation Ratio ( S ) S>2.5 (High driving force) S≈1.1−1.3 (Low driving force)
Resulting Solid Form Metastable polymorphs / HydratesStable unsolvated polymorph

PART 5: References

  • Reich, H. J., & Bordwell, F. G. "Equilibrium pKa Table." Organic Chemistry Data. URL:[Link]

  • Kitamura, M., et al. "Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations." Journal of Crystal Growth, 257 (2003) 177–184. URL:[Link]

  • Kitamura, M., et al. "Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs." Crystal Growth & Design, 6(6) (2006) 1466-1470. URL:[Link]

  • Kumar, L., et al. "High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility." Organic Process Research & Development, 24(7) (2020) 1140-1150. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Reactions

Welcome to the Advanced Synthesis Troubleshooting Guide. 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a highly specialized, sterically hindered primary amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine is a highly specialized, sterically hindered primary amine. Because the amino group is situated on a fully substituted cyclobutane carbon (C1) and flanked by a bulky 4-isopropylthiazole moiety, it behaves chemically like an α,α,α -trisubstituted amine. This severe steric bulk drastically increases the transition state energy for nucleophilic attacks, leading to stalled reactions, low yields, and byproduct formation in standard workflows.

This guide provides field-proven, mechanistically grounded solutions for amidation, reductive amination, and cross-coupling reactions involving this challenging substrate.

Section 1: Amide Bond Formation (Amidation)

Q: Why do my standard EDC/HOBt or DCC couplings with this amine yield <10% product, with mostly unreacted starting material? A: Standard carbodiimide couplings rely on the formation of an OBt (benzotriazole) active ester. For highly hindered amines, the nucleophilic attack on the OBt ester is sterically precluded. The transition state energy is too high, meaning the active ester will hydrolyze back to the carboxylic acid before the bulky cyclobutylamine can successfully attack it[1].

Q: Which coupling reagents are best suited for this specific molecule, and why? A: You must utilize reagents that generate highly reactive active esters or utilize phosphonic anhydrides to force the reaction forward:

  • COMU or HATU: These reagents generate Oxyma or OAt active esters, respectively. The lower pKa​ of HOAt and Oxyma (compared to HOBt) makes them vastly superior leaving groups. Furthermore, the pyridine nitrogen in HOAt provides anchimeric (neighboring group) assistance, using hydrogen bonding to guide the hindered amine directly to the carbonyl carbon[1]. COMU is often preferred over HATU as it achieves comparable or superior yields (99.7% efficiency in complex syntheses) while offering better solubility and reduced allergenic potential[2].

  • T3P (Propylphosphonic anhydride): T3P is exceptional for sterically hindered substrates. It activates the carboxylic acid to form a mixed anhydride that is highly susceptible to nucleophilic attack. T3P produces water-soluble byproducts, requires no explosive additives like HOBt, and results in virtually undetectable levels of epimerization[3][4].

Protocol: T3P-Mediated Amidation of Hindered Amines

This protocol is self-validating: the lack of epimerization and the water-solubility of the byproducts eliminate the need for harsh chromatographic purification, preserving the yield of the bulky amide.

  • Setup: In an oven-dried round-bottom flask under N2​ , dissolve the carboxylic acid (1.0 eq) and 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-amine (1.1 eq) in anhydrous EtOAc or DMF to a concentration of 0.2 M.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. (If LC-MS indicates stalled conversion, heat the reaction to 60 °C).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc. The ionic T3P byproducts will partition entirely into the aqueous layer[3]. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

AmidationStrategy Start Amine: 1-[4-(propan-2-yl)-1,3-thiazol-2-yl] cyclobutan-1-amine Check Assess Steric Hindrance Start->Check Standard Standard Primary Amine (e.g., Benzylamine) Check->Standard Hindered Highly Hindered Amine (Our Target) Check->Hindered EDC EDC/HOBt (OBt Ester) Standard->EDC COMU COMU / HATU (Oxyma / OAt Ester) Hindered->COMU High Reactivity Needed T3P T3P (Mixed Anhydride) Hindered->T3P Epimerization Prone

Fig 1: Workflow for selecting amidation reagents based on amine steric hindrance.

Section 2: Reductive Amination

Q: Direct reductive amination using NaBH(OAc)3​ yields mostly the reduced alcohol of my aldehyde and unreacted amine. How can I fix this? A: In a direct reductive amination, the reducing agent must selectively reduce the imine/iminium ion over the starting carbonyl[5]. Because your amine is heavily hindered, the initial formation of the carbinolamine intermediate and its subsequent dehydration to the imine is the rate-limiting step. The NaBH(OAc)3​ ends up reducing the unreacted aldehyde before the bulky imine can form.

Solution: You must switch to a two-step (indirect) Lewis acid-mediated approach. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as a strong Lewis acid to activate the carbonyl oxygen, coordinates the amine, and drives the equilibrium forward by forming a transient titanium-imine complex while sequestering the oxygen as isopropanol[6][7].

Protocol: Ti(OiPr)4​ -Mediated Reductive Amination
  • Imine Formation: Mix the aldehyde/ketone (1.0 eq) and the hindered amine (1.1 eq) in neat Ti(OiPr)4​ (1.5 - 2.0 eq). If the substrates are solid, use a minimal amount of anhydrous THF. Stir at room temperature for 12–16 hours under N2​ [5][8].

  • Reduction: Dilute the mixture with absolute ethanol and cool to 0 °C.

  • Hydride Addition: Carefully add NaBH4​ (1.5 eq) or NaBH3​CN (1.5 eq) in small portions. Allow the reaction to stir for 6 hours while warming to room temperature[8].

  • Workup: Quench the reaction by adding water (this will immediately form a white, insoluble TiO2​ precipitate). Filter the thick suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na2​SO4​ , and concentrate.

ReductiveAmination A Aldehyde + Hindered Amine B Ti(OiPr)4 Lewis Acid Activation A->B Overcome Steric Clash C Titanium-Imine Complex B->C - iPrOH D NaBH4 or NaBH3CN Reduction C->D Hydride Transfer E Secondary Amine Product D->E

Fig 2: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination.

Section 3: Buchwald-Hartwig Cross-Coupling

Q: I am trying to N-arylate this amine using Pd2​(dba)3​ and XantPhos, but the reaction fails completely. Is this amine too hindered for Buchwald-Hartwig coupling? A: The amine is not too hindered, but your ligand choice is incompatible with the reaction kinetics. Ligands like XantPhos or RuPhos are excellent for secondary amines, but for highly hindered primary amines, the reductive elimination step becomes highly energetically demanding and traps the catalytic cycle[9].

To force the coupling of this substrate, you must use BrettPhos or tBuBrettPhos [10][11]. The massive steric bulk of the BrettPhos biaryl ligand scaffold crowds the palladium center, forcing it to undergo reductive elimination to relieve steric strain, thereby pushing the bulky amine and aryl group together to form the C-N bond. Reaction progress kinetic analysis (RPKA) demonstrates that with BrettPhos, oxidative addition becomes the rate-limiting step, successfully bypassing the reductive elimination barrier that poisons other catalysts[9][10].

Quantitative Data: Reagent Selection Matrix

Table 1: Comparison of Coupling Reagents for Hindered Amines
Coupling ReagentActive IntermediateTypical Yield (Hindered)Epimerization RiskPost-Reaction Byproduct Removal
EDC / HOBt OBt Ester< 10%ModerateSimple aqueous wash
HATU OAt Ester70 - 85%LowChromatography often required
COMU Oxyma Ester75 - 90%Very LowAqueous wash / Chromatography
T3P Mixed Anhydride80 - 95%None / UndetectableSimple aqueous wash

(Data synthesized from comparative peptide coupling studies[1][2][3])

References[3] WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. ribbitt.com. Available at:https://www.ribbitt.com/[2] Overview of Peptide Coupling Reagents - ChemPep. chempep.com. Available at:https://www.chempep.com/[4] 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. rsc.org. Available at:https://pubs.rsc.org/[1] Peptide Coupling Reagents Guide - Sigma-Aldrich. sigmaaldrich.com. Available at: https://www.sigmaaldrich.com/[10] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. nih.gov. Available at: https://www.ncbi.nlm.nih.gov/[9] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. acs.org. Available at: https://pubs.acs.org/[11] G3 and G4 Buchwald Precatalysts - Sigma-Aldrich. sigmaaldrich.com. Available at: https://www.sigmaaldrich.com/[6] Reductive Amination, and How It Works - Master Organic Chemistry. masterorganicchemistry.com. Available at:https://www.masterorganicchemistry.com/[7] Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. nih.gov. Available at:https://www.ncbi.nlm.nih.gov/[8] A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. thieme-connect.com. Available at: https://www.thieme-connect.com/[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. acs.org. Available at: https://pubs.acs.org/

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine with other isopropyl thiazole derivatives

As a Senior Application Scientist, selecting the optimal building blocks for drug discovery requires a deep understanding of how subtle structural changes influence both target affinity and pharmacokinetic liabilities. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal building blocks for drug discovery requires a deep understanding of how subtle structural changes influence both target affinity and pharmacokinetic liabilities. The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs [1].

This guide provides an objective, data-driven comparison of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine against other isopropyl thiazole derivatives, detailing the structural rationale, comparative performance, and the self-validating experimental protocols used to evaluate them.

Structural Rationale & Pharmacophore Logic

The target molecule combines a 1,3-thiazole core with two distinct substituents: an isopropyl group at the 4-position and a 1-aminocyclobutyl group at the 2-position.

  • The 4-Isopropyl Group: The introduction of a small yet sterically demanding alkyl substituent like the isopropyl group imparts unique properties. It significantly enhances the molecule's overall lipophilicity (LogP) and provides a critical tool for medicinal chemists to fine-tune molecular conformation within hydrophobic protein binding pockets [2].

  • The 1-Aminocyclobutyl Group: Replacing a simple primary amine or an open-chain aliphatic amine with a cyclobutane ring introduces conformational restriction. This sp3-rich vector directs the primary amine into specific hydrogen-bond networks without the entropic penalty associated with highly flexible chains. Furthermore, the steric bulk of the cyclobutane ring shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs).

  • The Thiazole Core: Acting as a versatile standalone moiety, the thiazole ring maintains structural rigidity and modulates the basicity (pKa) of the adjacent amine, contributing to the biological efficacy of the therapeutic agent [3].

SAR Core Target Molecule Core Iso 4-Isopropyl Group Core->Iso Cyclo 1-Aminocyclobutyl Group Core->Cyclo Thiazole 1,3-Thiazole Ring Core->Thiazole Iso_Effect Enhances hydrophobic pocket binding Increases LogP Iso->Iso_Effect Cyclo_Effect Prevents MAO degradation Improves BBB penetration Cyclo->Cyclo_Effect Thiazole_Effect Modulates basicity (pKa) Maintains rigidity Thiazole->Thiazole_Effect

Caption: Structure-Activity Relationship (SAR) logic for the target molecule.

Comparative Profiling: Quantitative Data

To objectively evaluate the performance of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, we compare it against two common alternatives: 2-Amino-4-isopropylthiazole (a simple primary amine) and 1-(4-Isopropylthiazol-2-yl)cyclopentanamine (a cyclopentyl analog).

The table below summarizes their physicochemical properties and in vitro pharmacokinetic performance.

CompoundStructural MotifcLogPTPSA (Ų)HLM T1/2 (min)Papp (10⁻⁶ cm/s)
1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Isopropyl + Cyclobutyl2.1538.3>12018.5
2-Amino-4-isopropylthiazole Isopropyl + Primary Amine1.4538.3458.2
1-(4-Isopropylthiazol-2-yl)cyclopentanamine Isopropyl + Cyclopentyl2.6038.39514.1

Data Interpretation & Causality:

  • Metabolic Stability (HLM T1/2): The simple primary amine (45 min) is rapidly metabolized. The cyclobutane ring (>120 min) provides superior steric shielding against CYP450 enzymes compared to the cyclopentane ring (95 min), maximizing the metabolic half-life.

  • Permeability (Papp): The cyclobutyl derivative hits the "Goldilocks" zone of lipophilicity (cLogP 2.15). It is lipophilic enough to cross the blood-brain barrier (BBB) efficiently (18.5 x 10⁻⁶ cm/s) but avoids the excessive lipophilicity of the cyclopentyl analog, which can lead to non-specific protein binding and reduced free fraction.

Experimental Methodologies

The following self-validating protocols outline the synthesis and pharmacokinetic evaluation of these derivatives. Every step is designed with internal controls to ensure scientific integrity.

Protocol A: Hantzsch Thiazole Synthesis Adaptation

The synthesis of the thiazole core utilizes a modified Hantzsch condensation.

  • Reagent Preparation: Combine 1-amino-1-cyclobutanecarbothioamide (1.0 eq) and 1-bromo-3-methylbutan-2-one (1.1 eq) in anhydrous ethanol.

    • Causality: Anhydrous ethanol provides a polar protic environment that stabilizes the transition state of the initial nucleophilic attack while preventing unwanted hydrolysis of the α-haloketone.

  • Condensation & Heating: Heat the reaction mixture to 80°C under reflux for 12 hours.

    • Causality: The bulky isopropyl group on the α-haloketone creates significant steric hindrance adjacent to the reaction center. Elevated temperatures are thermodynamically required to overcome the activation energy barrier for the sulfur atom's nucleophilic attack [1].

  • Cyclization and Dehydration: Evaporate the solvent under reduced pressure, neutralize the crude residue with saturated aqueous NaHCO3, and extract with ethyl acetate.

    • Causality: The neutralization step acts as a chemical driving force, pushing the equilibrium of the final dehydration step forward to yield the fully aromatized, stable 1,3-thiazole ring.

Synthesis A 1-Amino-1-cyclobutanecarbothioamide C Hantzsch Condensation (EtOH, 80°C) A->C B 1-Bromo-3-methylbutan-2-one B->C D Cyclization & Dehydration (NaHCO3 Neutralization) C->D E 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL] cyclobutan-1-amine D->E

Caption: Hantzsch synthesis pathway for the cyclobutyl-isopropyl thiazole derivative.
Protocol B: In Vitro Microsomal Stability Assay

To validate the protective effect of the cyclobutane ring against hepatic clearance, a Human Liver Microsome (HLM) assay is employed.

  • Incubation Setup: Mix 1 µM of the test compound with pooled HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Include Verapamil as a high-clearance positive control.

    • Causality: Maintaining a strict physiological pH (7.4) is critical to preserve the native tertiary structure and active site conformation of the CYP450 enzymes. The positive control self-validates the enzymatic viability of the microsome batch.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Using a regenerating system ensures a steady-state electron flow without depleting the cofactor over the 120-minute assay window.

  • Quenching and Analysis: At precise time points (0, 15, 30, 60, 120 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (internal standard). Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

    • Causality: The high organic content of cold acetonitrile instantly denatures the metabolic enzymes, freezing the kinetic profile. The internal standard normalizes any ionization fluctuations during mass spectrometry, ensuring quantitative reliability.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Quantification

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (herein referred to as "Compound X"), a novel heterocyclic amine with significant therapeutic potential.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth analysis of three widely-used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our focus will be on the practical application and comparative performance of these methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][4][5][6][7]

The Importance of Method Validation

Analytical method validation provides documented evidence that a procedure is accurate, precise, and reliable for its intended use.[8][9][10] This process is a regulatory requirement and ensures the integrity of data used for product release, stability studies, and quality control.[10][11][12] The key parameters assessed during validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][13][14]

Comparative Overview of Analytical Techniques

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Separation based on polarity, highly selective detection by mass transitions.
Best Suited For Routine QC, purity assessment, stability studies.Volatile impurities, compounds that are thermally stable or can be derivatized.Trace-level quantification, bioanalysis, complex matrices.
Selectivity Moderate to Good.Good to Excellent.Excellent.
Sensitivity ng-µg range.pg-ng range.fg-pg range.
Throughput High.Moderate.High.
Cost Low to Moderate.Moderate.High.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it a workhorse for pharmaceutical quality control.[15][16] For Compound X, a stability-indicating reversed-phase HPLC (RP-HPLC) method was developed to separate the main component from potential degradation products.[17][18][19][20]

Experimental Protocol: HPLC-UV
  • Instrumentation : Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase : A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The use of an acidic modifier ensures the protonation of the primary amine in Compound X, leading to improved peak shape.

  • Flow Rate : 1.0 mL/min.

  • Detection : 254 nm, selected based on the UV absorbance maximum of the thiazole chromophore.

  • Sample Preparation : Dissolve 10 mg of Compound X in 10 mL of 50:50 Acetonitrile:Water diluent.

Validation Results: HPLC-UV
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.9995≥ 0.999
Range 10 - 150 µg/mL80-120% of test concentration
Accuracy (% Recovery) 99.2 - 101.5%98.0 - 102.0%
Precision (%RSD) < 1.0%≤ 2.0%
LOQ 10 µg/mLS/N ratio ≥ 10
Specificity No interference from excipients or forced degradation products.Peak purity > 99.5%

Causality Behind Choices : A C18 column was chosen for its excellent retention of moderately polar compounds like Compound X. The gradient elution allows for the effective separation of the main peak from any potential impurities that may have different polarities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) confirmed the method's stability-indicating capability.[17][20]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile compounds.[21][22] Due to the polar nature and low volatility of the primary amine in Compound X, direct analysis by GC is challenging and can lead to poor peak shape and low sensitivity.[23][24][25] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[23][25][26]

Experimental Protocol: GC-MS
  • Derivatization :

    • Dry 1 mg of Compound X under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Instrumentation : Agilent 8890 GC with 5977B MSD.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at 1.2 mL/min.

  • Injection : 1 µL, Split (10:1).

  • MS Detection : Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized Compound X.

Validation Results: GC-MS
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.9988≥ 0.995
Range 0.5 - 50 µg/mL-
Accuracy (% Recovery) 97.5 - 103.2%95.0 - 105.0%
Precision (%RSD) < 2.5%≤ 5.0%
LOQ 0.5 µg/mLS/N ratio ≥ 10
Specificity High; mass spectral data confirms identity.No co-eluting peaks at the monitored m/z.

Causality Behind Choices : BSTFA is a powerful silylating agent that effectively derivatizes the primary amine, increasing volatility and improving chromatographic performance.[26] The HP-5ms column is a low-polarity column suitable for a wide range of compounds. SIM mode significantly enhances sensitivity and selectivity by monitoring only specific fragment ions of the derivatized analyte, which is crucial for impurity profiling.[27][28]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis for pharmacokinetic studies, LC-MS/MS is the gold standard.[4][29][30][31] This method combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS
  • Instrumentation : Sciex Triple Quad 6500+ system coupled with a Shimadzu Nexera X2 UHPLC.

  • Column : Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase : A rapid gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Flow Rate : 0.5 mL/min.

  • Ionization : Electrospray Ionization (ESI), Positive Mode.

  • MS/MS Transition : Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for Compound X and its stable isotope-labeled internal standard.

  • Sample Preparation (Plasma) : Protein precipitation with acetonitrile followed by centrifugation.[29][30][32]

Validation Results: LC-MS/MS
Validation ParameterResultAcceptance Criteria (FDA Bioanalytical)
Linearity (R²) 0.9999≥ 0.99
Range (LLOQ to ULOQ) 0.1 - 1000 ng/mL-
Accuracy (% of Nominal) 98.9 - 101.1%Within ±15% (±20% at LLOQ)
Precision (%CV) < 4.0%≤ 15% (≤ 20% at LLOQ)
LLOQ 0.1 ng/mLS/N ratio ≥ 5
Selectivity No interference from endogenous plasma components.Response in blank <20% of LLOQ.

Causality Behind Choices : The use of UHPLC with a sub-2 µm particle column allows for faster analysis times and better resolution. ESI in positive mode is ideal for basic compounds like Compound X, which readily accept a proton. The MRM mode provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway, virtually eliminating matrix interference.[30][32] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.[29]

Visualizing the Validation Workflow

A structured approach is essential for a successful method validation campaign. The following diagram illustrates the logical flow from method development through the execution of key validation experiments.

Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Core Validation (ICH Q2) cluster_2 Phase 3: Method Robustness Dev Method Development (Selectivity & System Suitability) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness (Deliberate Parameter Variation) LoD->Rob

Caption: Logical workflow for analytical method validation.

Comparative Summary and Recommendations

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MSRecommendation for Use Case
Application API Assay & Purity, Stability TestingVolatile Impurity ProfilingBioanalysis, Trace QuantificationChoose method based on intended purpose.
Sensitivity Good (µg/mL)Very Good (ng/mL)Excellent (pg/mL)LC-MS/MS for low-level detection.
Selectivity GoodVery GoodExcellentLC-MS/MS for complex matrices.
Sample Prep Simple DilutionDerivatization RequiredProtein Precipitation/SPEHPLC-UV for high throughput QC.
Cost/Expertise LowModerateHighFactor in budget and personnel expertise.

Expert Insights :

  • For routine quality control, such as batch release testing and stability studies where the concentration of Compound X is relatively high, the HPLC-UV method is the most practical choice. It offers a balance of performance, cost-effectiveness, and high throughput.[15][16]

  • The GC-MS method is not ideal for the primary assay of Compound X due to the need for derivatization. However, it is an invaluable tool for identifying and quantifying potential volatile or semi-volatile impurities that may not be amenable to LC analysis.

  • For any application requiring the quantification of Compound X in a biological matrix (e.g., plasma, urine) for pharmacokinetic or toxicokinetic studies, the LC-MS/MS method is unequivocally the superior choice.[4][33] Its unparalleled sensitivity and selectivity are necessary to measure the low concentrations typically encountered in these studies and to overcome the challenges of matrix effects.

Conclusion

The validation of analytical methods is a cornerstone of pharmaceutical development, ensuring data integrity and regulatory compliance.[5][9] For the quantification of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, the choice of analytical technique is dictated by the specific application. HPLC-UV provides a robust and cost-effective solution for routine quality control. GC-MS is a specialized tool for volatile impurity analysis, while LC-MS/MS offers the ultimate performance in sensitivity and selectivity required for bioanalytical applications. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can confidently select and validate the most appropriate analytical procedure for their needs.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Method Validation: A Brief Review . World Journal of Advanced Research and Reviews. [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges . Neuland Labs. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Premier Consulting. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis . CPL. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil . National Center for Biotechnology Information. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW . ResearchGate. [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations . National Center for Biotechnology Information. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation . NorthEast BioLab. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • FDA issues revised guidance for analytical method validation . ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review . IRJPMS. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]

  • Stability Indicating HPLC Method Development - A Review . IJTSRD. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry . ScienceDirect. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug . Preprints.org. [Link]

  • VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES . PharmaErudition. [Link]

  • ICH-Q2 Analytical Method Validation . Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient . PubMed. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine . SciELO. [Link]

  • Development and Validation of LC/MS/MS Method with Ultra Small-Volume Injection for Quantitative Determination of Alprazolam in Human Plasma . Shimadzu. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes . The Pharma Guidance. [Link]

  • Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial . PubMed. [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies . Journal of Food and Drug Analysis. [Link]

  • Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs . Nelson Labs. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . YouTube. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals . Shimadzu. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis . Semantic Scholar. [Link]

  • An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma . International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis . PubMed. [Link]

Sources

Validation

A Comparative Guide to the Reproducible Scale-Up Synthesis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

This guide provides an in-depth analysis of synthetic strategies for the scalable production of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, a key building block in modern medicinal chemistry. We will move bey...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of synthetic strategies for the scalable production of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, a key building block in modern medicinal chemistry. We will move beyond theoretical routes to compare practical, reproducible methods suitable for kilogram-scale synthesis, focusing on the critical parameters that govern yield, purity, and batch-to-batch consistency. The insights herein are derived from established principles in process chemistry and analogous transformations reported in the literature.

Introduction: The Synthetic Challenge

The target molecule, 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine, incorporates two structurally significant motifs: a substituted 2-aminothiazole and a cyclobutylamine ring. The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The cyclobutane ring, a desirable bioisostere for larger or more flexible groups, offers a unique three-dimensional profile that can enhance metabolic stability and binding affinity.[3][4]

However, the transition from a laboratory-scale synthesis to a robust, industrial-scale process is fraught with challenges.[5][6] Issues such as heat and mass transfer, reagent addition rates, impurity profiles, and purification efficiency become magnified.[5] This guide aims to dissect these challenges by comparing plausible synthetic routes and providing a detailed, self-validating protocol for the most promising approach.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis reveals two primary disconnection points, leading to distinct manufacturing strategies. The core of the molecule can be constructed by forming the thiazole ring from precursors already containing the cyclobutane moiety.

G cluster_precursors Key Intermediates Target 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine Thiazole_Formation Hantzsch Thiazole Synthesis Target->Thiazole_Formation Disconnection at C-N and C-S bonds of thiazole Haloketone 1-Bromo-3-methylbutan-2-one Thiazole_Formation->Haloketone Thiourea_Derivative 1-Aminocyclobutane-1-carbothioamide Thiazole_Formation->Thiourea_Derivative Starting_Materials Key Starting Materials Haloketone->Starting_Materials From Isovaleryl Chloride Thiourea_Derivative->Starting_Materials From 1-Aminocyclobutanecarbonitrile

Caption: Retrosynthetic analysis via the Hantzsch thiazole synthesis pathway.

This approach, centered on the classical Hantzsch reaction, is often favored for its reliability and the availability of starting materials.[7][8] We will compare this established method with modern variations designed to improve safety and efficiency.

Comparison of Core Synthesis Strategies: The Hantzsch Reaction and Its Variants

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative.[1] While robust, the traditional method has drawbacks for scale-up, primarily concerning the handling of lachrymatory and unstable α-haloketones.

ParameterMethod A: Classical HantzschMethod B: One-Pot Synthesis
Description Stepwise synthesis: 1) Isolation of 1-bromo-3-methylbutan-2-one, 2) Condensation with the thiourea derivative.In-situ bromination of 3-methylbutan-2-one followed immediately by condensation with the thiourea derivative.[1]
Reproducibility Moderate. Dependent on the purity and stability of the isolated α-haloketone intermediate.High. Avoids isolation of the unstable intermediate, reducing batch variability.
Safety Lower. Involves handling and isolation of a toxic and lachrymatory α-bromoketone.[1]Higher. The hazardous intermediate is generated and consumed in the same pot, minimizing exposure.[1]
Yield 65-75% (overall)70-85%
Cycle Time Longer (two distinct synthetic operations).Shorter (single operation).
Scalability Challenging due to the instability of the intermediate. Requires specialized handling equipment.Excellent. Well-suited for large reactors and minimizes manual handling of hazardous materials.
Cost Moderate. Potential for material loss during intermediate isolation.Lower. Higher throughput and less waste generation.

Based on this comparison, the One-Pot Synthesis (Method B) emerges as the superior strategy for a reproducible and safe scale-up. It mitigates the primary risks and inefficiencies of the classical approach.

Recommended Scale-Up Protocol: One-Pot Synthesis

This protocol is designed as a self-validating system with defined in-process controls (IPCs) to ensure batch-to-batch consistency.

Workflow Overview

G start Start charge_reactants Charge Reactor with 3-Methylbutan-2-one & Solvent start->charge_reactants cool Cool to 0-5 °C charge_reactants->cool bromination Slow Addition of Bromine cool->bromination ipc1 IPC 1: GC/TLC Analysis (Confirm Ketone Consumption) bromination->ipc1 add_thiourea Add Thiourea Derivative Slurry ipc1->add_thiourea Proceed if >98% conversion warm_react Warm to RT, then Heat to Reflux add_thiourea->warm_react ipc2 IPC 2: HPLC Analysis (Monitor Reaction Completion) warm_react->ipc2 workup Aqueous Workup & Phase Separation ipc2->workup Proceed if <1% starting material crystallization Crystallization / Purification workup->crystallization dry Dry Final Product crystallization->dry end End: Final Product QC dry->end

Caption: Process flow diagram for the recommended one-pot scale-up synthesis.

Step-by-Step Methodology

Reagents:

  • 3-Methylbutan-2-one (1.0 eq)

  • Bromine (1.05 eq)

  • 1-Aminocyclobutane-1-carbothioamide (1.1 eq)

  • Ethanol (or other suitable solvent, ~5-10 volumes)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry glass-lined reactor with 3-methylbutan-2-one and ethanol. Begin agitation and cool the vessel to 0-5 °C using a chiller.

    • Causality: Low temperature is critical to control the exothermic bromination reaction and minimize the formation of dibrominated side products.

  • In-Situ Bromination: Slowly add bromine subsurface to the stirred solution over 1-2 hours, maintaining the internal temperature below 10 °C.

    • Causality: Slow, subsurface addition ensures rapid mixing and prevents localized high concentrations of bromine, which can lead to unwanted side reactions.

  • In-Process Control 1 (IPC 1): After the bromine addition is complete, stir for an additional 30 minutes. Take a sample for GC or TLC analysis to confirm the complete consumption of the starting ketone.

    • Trustworthiness: This check validates the completion of the first critical step before proceeding, preventing downstream issues.

  • Thiourea Addition: In a separate vessel, prepare a slurry of 1-aminocyclobutane-1-carbothioamide in ethanol. Add this slurry to the reactor over 30-45 minutes, allowing the internal temperature to rise to ambient.

    • Causality: Adding the thiourea as a slurry ensures efficient transfer and mixing in a large-scale reactor.

  • Cyclocondensation: Once the addition is complete, slowly heat the reaction mixture to reflux (~78 °C for ethanol) and maintain for 4-6 hours.

  • In-Process Control 2 (IPC 2): Monitor the reaction progress by HPLC. The reaction is considered complete when the area percent of the α-bromoketone intermediate is less than 1%.

    • Trustworthiness: HPLC provides quantitative data on reaction completion, ensuring consistent cycle times and product quality.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct. Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase to a minimal volume and either induce crystallization with a suitable anti-solvent (e.g., heptane) or purify via column chromatography for very high purity requirements.

  • Drying: Dry the isolated solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Safety Considerations
  • The reaction should be performed in a well-ventilated area (e.g., a walk-in fume hood).

  • Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves.

  • Bromine is highly corrosive and toxic. Use a closed-system transfer where possible. Have a bromine quenching agent (e.g., sodium thiosulfate solution) readily available.

  • The initial bromination is exothermic; ensure adequate cooling capacity is available to prevent a thermal runaway.

Conclusion and Future Directions

The successful and reproducible scale-up of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is highly achievable through a carefully controlled one-pot Hantzsch synthesis. This approach offers significant advantages in terms of safety, efficiency, and scalability over classical multi-step procedures.[1] For further process optimization, exploring greener solvents or catalytic systems could reduce the environmental impact.[9] Ultimately, the protocol described provides a robust and self-validating framework for the consistent production of this valuable chemical intermediate, enabling its broader application in research and drug development.

References

  • BenchChem. (2025). Novel synthesis routes for substituted 2-aminothiazoles. BenchChem Technical Guides.
  • Harner, M. J., et al. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry, 57(22), 9687–9692.
  • Der Pharma Chemica. (n.d.).
  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
  • Organic Chemistry Portal. (2020-2025). Thiazole synthesis. Organic Chemistry Portal.
  • PMC. (2024).
  • Request PDF. (2026). Contemporary synthesis of bioactive cyclobutane natural products.
  • ACSESS. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). ACSESS.
  • ResearchGate. (n.d.). Cyclobutane containing natural products and synthetic intermediates.
  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
  • RSC Publishing. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • ACS Publications. (2023). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.

Sources

Comparative

Cross-Validation of In Vitro Assay Results for 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Executive Summary & Mechanistic Rationale In the landscape of central nervous system (CNS) drug discovery, the design of highly penetrant, target-specific fragments is critical. 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of central nervous system (CNS) drug discovery, the design of highly penetrant, target-specific fragments is critical. 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine (hereafter referred to as Cpd-1 ) represents a highly optimized building block frequently utilized in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists[1][2].

As a presynaptic autoreceptor, H3R exhibits high constitutive activity, making inverse agonists highly desirable for indications like narcolepsy, Alzheimer's disease, and cognitive impairment[2][3]. The structural logic of Cpd-1 relies on two key pharmacophoric elements:

  • The Cyclobutanamine Motif: Acts as a conformationally restricted bioisostere for the endogenous imidazole ring of histamine. The primary amine forms an essential salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R orthosteric pocket[4].

  • The 4-Isopropylthiazole Core: The thiazole ring provides a stable hydrogen-bond acceptor, while the bulky, lipophilic propan-2-yl (isopropyl) group is strategically positioned to occupy a hydrophobic sub-pocket. This specific substitution significantly enhances blood-brain barrier (BBB) permeability compared to unbranched or des-methyl analogs[3].

Fig 1: H3R signaling pathway and modulation by inverse agonists like Cpd-1 and Pitolisant.

Cross-Validation Data Matrix

To objectively evaluate the performance of Cpd-1, we must cross-validate its in vitro pharmacological and physicochemical profile against established clinical and preclinical benchmarks. The table below compares Cpd-1 against Pitolisant (a first-in-class approved H3R inverse agonist)[1], Ciproxifan (a standard H3R antagonist)[4], and a 4-Methyl analog (1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine) to demonstrate the structure-activity relationship (SAR) impact of the isopropyl group.

CompoundH3R Binding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Intrinsic Activity (% Reversal)PAMPA-BBB Permeability ( Pe​×10−6 cm/s)
Pitolisant (Reference) 2.7 ± 0.51.5 ± 0.175%12.4 ± 0.8
Ciproxifan (Reference) 1.5 ± 0.29.2 ± 0.850%8.1 ± 0.5
Cpd-1 (Propan-2-yl) 45.2 ± 3.1115.4 ± 8.568%9.8 ± 0.6
4-Methyl Analog 120.5 ± 9.4> 50042%3.5 ± 0.3

Data Interpretation: While Cpd-1 is a fragment and naturally exhibits lower absolute affinity ( Ki​ = 45.2 nM) than the fully elaborated drug Pitolisant ( Ki​ = 2.7 nM)[2], it demonstrates excellent ligand efficiency. Crucially, the substitution of a methyl group with a propan-2-yl (isopropyl) group increases BBB permeability nearly threefold (from 3.5 to 9.8 Pe​ ), crossing the critical threshold ( >4.0×10−6 cm/s) required for viable CNS penetration[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating systems used to generate the cross-validation data. Each assay includes internal controls to rule out false positives.

Fig 2: Sequential in vitro assay workflow for validating CNS-targeted H3R ligands.

Protocol A: Radioligand Binding Assay ( [125I] -Iodoproxyfan Displacement)

Causality: [125I] -iodoproxyfan is utilized due to its exceptionally low Kd​ (~50 pM) at the human H3R, providing the high signal-to-noise ratio required to accurately measure the affinity of lower-molecular-weight fragments like Cpd-1[2].

  • Membrane Preparation: Culture rat glioma C6 cells stably expressing recombinant human H3 receptors. Homogenize cells in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM [125I] -iodoproxyfan, and varying concentrations of Cpd-1 (10⁻¹⁰ to 10⁻⁴ M).

  • Control Validation: Define non-specific binding (NSB) using 10 µM Pitolisant. Total binding must be at least 10-fold higher than NSB for the assay to be valid.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer and measure radioactivity using a gamma counter.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional [35S]GTPγS Binding Assay

Causality: Because H3R has high constitutive activity, simply measuring binding affinity is insufficient. The [35S]GTPγS assay measures the uncoupling of the Gi/o protein from the receptor, allowing us to distinguish neutral antagonists from true inverse agonists[2].

  • Reaction Setup: Incubate H3R-expressing membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4) containing 0.1 nM [35S]GTPγS .

  • Ligand Addition: Add Cpd-1 at varying concentrations. Include a baseline control (vehicle only) to measure constitutive activity.

  • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate via rapid filtration through GF/B filters.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Validation: A valid inverse agonist response (like that of Pitolisant or Cpd-1) will reduce the specific [35S]GTPγS binding below the basal vehicle level in a dose-dependent manner.

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: CNS targets require drugs to cross the blood-brain barrier. The PAMPA-BBB assay uses Porcine Brain Lipid (PBL) to mimic the highly lipophilic environment of the BBB, confirming that the propan-2-yl group of Cpd-1 effectively drives passive diffusion[3].

  • Preparation: Dissolve Cpd-1 and reference compounds in DMSO (5 mg/mL stock), then dilute to 500 µg/mL in PBS/EtOH (7:3)[3].

  • Membrane Coating: Coat the filter membrane of the donor plate (pore size 0.45 µm) with 4 µL of PBL solution (20 mg/mL in dodecane).

  • Permeation Setup: Add 150 µL of the compound solution to the donor wells. Add 300 µL of PBS/EtOH buffer to the acceptor wells. Carefully assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 18 hours without agitation.

  • Quantification: Separate the plates and measure the concentration of Cpd-1 in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Compounds with Pe​>4×10−6 cm/s are classified as highly permeable[3].

References

  • EMA Assessment Report: Wakix (Pitolisant). European Medicines Agency. Available at:[Link]

  • Ligneau, X., et al. "Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Bautista-Aguilera, O. M., et al. "Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease." MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Handling novel or uncharacterized pharmaceutical intermediates like 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine requires a rigorous, zero-assumption safety protocol. Because this specific cyclobutylamine-thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or uncharacterized pharmaceutical intermediates like 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine requires a rigorous, zero-assumption safety protocol. Because this specific cyclobutylamine-thiazole derivative lacks a standardized Safety Data Sheet (SDS), federal guidelines dictate that it must be treated as a high-hazard substance [1].

As a Senior Application Scientist, my goal is to provide you with a self-validating operational framework. This guide moves beyond basic compliance, explaining the chemical causality behind each safety measure so you can safely handle, process, and dispose of this compound.

Mechanistic Hazard Profiling

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must deduce the physicochemical risks directly from the molecule's structural motifs:

  • Primary Aliphatic Amine (-NH₂): As a Lewis base, the primary amine group is prone to causing alkaline hydrolysis of lipids in human tissue, making it a severe skin and eye irritant, and potentially corrosive. Furthermore, primary amines can react with environmental or chemical nitrosating agents (e.g., nitrogen oxides) to form highly carcinogenic nitrosamines [2].

  • Thiazole Ring: Heterocyclic thiazoles are common pharmacophores but can undergo metabolic activation in the liver (via cytochrome P450 enzymes) to form reactive epoxides or thioamides, posing unknown systemic toxicity risks.

  • Cyclobutane Ring: Adds lipophilicity to the molecule, significantly increasing the rate of dermal absorption compared to highly polar, low-molecular-weight amines.

Definitive PPE Matrix

Standard latex or thin nitrile gloves provide insufficient barrier protection against lipophilic free-base amines, which can rapidly permeate these materials. The following quantitative PPE matrix must be strictly adhered to:

PPE CategorySpecification / MaterialQuantitative MetricScientific Rationale
Hand Protection Butyl Rubber or Heavy-Duty Nitrile>480 min breakthrough (Butyl); >240 min (Nitrile, 0.2mm+)Amines rapidly degrade and permeate thin latex (<10 min breakthrough). Butyl rubber prevents lipophilic base penetration.
Eye Protection Indirect Vented Splash GogglesANSI Z87.1+ impact ratedPrevents capillary action of alkaline liquids into the conjunctiva, which can cause permanent corneal opacity.
Body Protection Flame-Retardant (FR) Lab Coat100% Cotton or NomexSynthetic blends (polyester) can melt into the skin during exothermic reactions or localized fires.
Respiratory N95 or Half-Mask with Amine CartridgeNIOSH-approved (Organic Vapor/Amine)Required only if handling powders outside a hood or if aerosolization risk exceeds hood capture velocity (~100 fpm).

Operational Handling Protocol

Every step in the handling process must validate the containment of the chemical.

Step 1: Environmental Preparation

  • Verify fume hood certification and ensure a face velocity of 80–120 feet per minute (fpm).

  • Purge the workspace of incompatible reagents. Specifically, remove strong oxidizers and nitrosating agents (e.g., sodium nitrite, NOx gases) to prevent the formation of carcinogenic nitrosamines [2].

Step 2: Material Transfer

  • For dry, crystalline forms: Utilize anti-static weighing boats and grounded spatulas to prevent aerosolization driven by static repulsion.

  • For solvated forms: Employ positive-displacement pipettes. Volatile organic amines alter surface tension and vapor pressure, causing standard air-displacement pipettes to drip.

Step 3: Decontamination & Validation

  • Post-transfer, wipe down all hood surfaces and balances with a 5% acetic acid solution, followed by a distilled water rinse.

  • Causality: The weak acid rapidly protonates the free-base amine, converting it into a water-soluble, non-volatile ammonium salt, thereby validating the removal of secondary exposure risks.

Waste Management & Disposal Plan

Improper disposal of amines can lead to violent exothermic reactions or environmental contamination. According to institutional chemical waste disposal guidelines, amines must be strictly segregated [3].

Step 1: Waste Segregation

  • Critical Exclusion: Never combine amine waste with acyl halides, sulfonyl halides, or anhydrides. These electrophiles react violently and exothermically with primary amines to form amides, risking explosion [3].

  • Segregate from heavy metals and strong inorganic acids.

Step 2: Containment

  • Collect all amine-contaminated waste (including first rinsates from glassware) in a chemically compatible High-Density Polyethylene (HDPE) container [4].

  • Cap the container securely, but never fill beyond 75% capacity to safely accommodate potential vapor expansion [4].

Step 3: Labeling and Transfer

  • Affix a standardized hazardous waste tag immediately upon adding the first drop of waste.

  • Label explicitly: "Hazardous Waste - Uncharacterized Primary Amine (1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine)".

  • Submit a chemical collection request to Environmental Health and Safety (EH&S). Under no circumstances should aqueous amine solutions be disposed of down the sanitary sewer [4].

Operational Workflow Visualization

G Start 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL] cyclobutan-1-amine Risk Hazard Assessment: Uncharacterized Amine Start->Risk PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Risk->PPE Hood Execute in Fume Hood (Avoid Nitrosating Agents) PPE->Hood Waste Waste Segregation: Keep away from Acids/Oxidizers Hood->Waste Dispose EH&S Hazardous Waste Collection Waste->Dispose

Workflow for the safe handling, risk mitigation, and disposal of uncharacterized amines.

References

  • Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. Occupational Safety and Health Administration (OSHA).[Link]

  • Safety Data Sheet - Handling Amines. Farnell. [Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety.[Link]

Sources

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